Product packaging for Acetyl-Lys-D-Ala-D-Ala(Cat. No.:)

Acetyl-Lys-D-Ala-D-Ala

Cat. No.: B15088754
M. Wt: 330.38 g/mol
InChI Key: GMSXMADYKTYBCP-UHFFFAOYSA-N
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Description

Acetyl-Lys-D-Ala-D-Ala is a useful research compound. Its molecular formula is C14H26N4O5 and its molecular weight is 330.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26N4O5 B15088754 Acetyl-Lys-D-Ala-D-Ala

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[(2-acetamido-6-aminohexanoyl)amino]propanoylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O5/c1-8(12(20)17-9(2)14(22)23)16-13(21)11(18-10(3)19)6-4-5-7-15/h8-9,11H,4-7,15H2,1-3H3,(H,16,21)(H,17,20)(H,18,19)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSXMADYKTYBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Lynchpin of Bacterial Cell Wall Integrity: A Technical Guide to the Function of Acetyl-Lys-D-Ala-D-Ala

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Acetyl-Lys-D-Ala-D-Ala motif is a cornerstone of bacterial cell wall architecture, particularly in Gram-positive bacteria. This C-terminal tripeptide of the peptidoglycan precursor is the focal point for the crucial cross-linking reactions that bestow structural rigidity to the cell wall, and simultaneously serves as the primary target for last-resort glycopeptide antibiotics such as vancomycin. This technical guide provides an in-depth exploration of the multifaceted role of this compound, detailing its function in peptidoglycan biosynthesis, its interaction with transpeptidase enzymes, and its critical role as an antibiotic target. Quantitative data on binding affinities and enzyme kinetics are presented, alongside detailed experimental protocols for their determination. Visualizations of the pertinent biochemical pathways and experimental workflows are provided to facilitate a comprehensive understanding of this vital bacterial component.

Introduction

The bacterial cell wall is a complex and dynamic structure essential for maintaining cell shape, withstanding internal osmotic pressure, and serving as a scaffold for various surface proteins.[1] Peptidoglycan, a unique heteropolymer of glycan strands cross-linked by short peptides, is the principal component responsible for the strength and rigidity of the cell wall.[2][3] In many Gram-positive bacteria, such as Staphylococcus aureus, the peptide side chain of the peptidoglycan precursor terminates in the highly conserved sequence L-Lys-D-Ala-D-Ala.[4] The acetylation of the lysine residue further refines the structure to this compound. This seemingly simple tripeptide plays a central and critical role in the final stages of cell wall biosynthesis and is a key battleground in the ongoing war against bacterial infections.

This guide will dissect the function of this compound from three critical perspectives: its role as a substrate for transpeptidase enzymes, its function as the binding site for glycopeptide antibiotics, and the experimental methodologies used to investigate these interactions.

Role in Peptidoglycan Cross-Linking

The structural integrity of the bacterial cell wall is dependent on the formation of a three-dimensional mesh-like structure, achieved through the cross-linking of adjacent peptidoglycan strands. This crucial step is catalyzed by a family of enzymes known as DD-transpeptidases, which are also famously known as penicillin-binding proteins (PBPs).[5][6] The this compound terminus of the nascent peptidoglycan chain serves as the recognition site and substrate for these enzymes.

The transpeptidation reaction involves the cleavage of the terminal D-alanine residue from the this compound donor stem, followed by the formation of a new peptide bond between the penultimate D-alanine and a specific amino acid in an adjacent peptide chain (e.g., the amino group of a glycine bridge in S. aureus).[5] This process results in a mature, cross-linked peptidoglycan network that encases the bacterium.

Signaling Pathway of Peptidoglycan Cross-Linking

The following diagram illustrates the fundamental process of peptidoglycan cross-linking mediated by DD-transpeptidase.

Peptidoglycan_Crosslinking cluster_precursors Peptidoglycan Precursors cluster_enzyme Enzymatic Reaction cluster_products Cross-linked Peptidoglycan Donor Donor Strand (...-NAM-Peptide-Ac-Lys-D-Ala-D-Ala) Transpeptidase DD-Transpeptidase (PBP) Donor->Transpeptidase Binds to active site Acceptor Acceptor Strand (...-NAM-Peptide-(Gly)5) Acceptor->Transpeptidase Binds to active site Crosslinked Cross-linked Product (...-NAM-Peptide-Ac-Lys-D-Ala-(Gly)5-...) Transpeptidase->Crosslinked Catalyzes cross-linking DAla D-Alanine Transpeptidase->DAla Releases

Figure 1: Peptidoglycan cross-linking pathway.
Quantitative Data: DD-Transpeptidase Kinetics

The kinetic parameters of DD-transpeptidases with peptidoglycan-mimetic substrates provide valuable insights into their catalytic efficiency and substrate specificity. While obtaining kinetic data with the full, natural substrate is technically challenging, studies using synthetic analogs like N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine have provided useful approximations.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)Reference
Actinomadura R39 DD-peptidaseN,N'-diacetyl-L-lysyl-D-alanyl-D-alanine13007.45.7 x 103[2]
Streptomyces R61 DD-peptidasePeptidoglycan-mimetic peptide 17.9698.7 x 106[2]
Streptococcus pneumoniae PBP3N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine19000-5.7 x 103[2]

Note: The kinetic parameters can vary significantly depending on the specific enzyme, substrate analog, and assay conditions.

Target for Glycopeptide Antibiotics

The D-Ala-D-Ala terminus of the peptidoglycan precursor is the Achilles' heel of many Gram-positive bacteria, as it is the specific target for glycopeptide antibiotics, most notably vancomycin.[7] Vancomycin binds with high affinity to the this compound moiety through a network of five hydrogen bonds, forming a stable complex.[8] This binding sterically hinders the access of DD-transpeptidases and transglycosylases to their substrates, thereby inhibiting both the cross-linking and polymerization of the peptidoglycan chains.[9] The ultimate consequence is a weakened cell wall, leading to cell lysis and bacterial death.

Mechanism of Vancomycin Action

The following diagram illustrates the mechanism by which vancomycin inhibits peptidoglycan synthesis.

Vancomycin_Mechanism cluster_synthesis Peptidoglycan Synthesis cluster_inhibition Inhibition by Vancomycin Precursor Peptidoglycan Precursor (...-Ac-Lys-D-Ala-D-Ala) Enzymes Transpeptidase & Transglycosylase Vancomycin Vancomycin Precursor->Vancomycin Binds with high affinity CellWall Mature Cell Wall Enzymes->CellWall Inhibited Vancomycin->Enzymes

References

An In-depth Technical Guide on Acetyl-Lys-D-Ala-D-Ala in the Study of Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The rise of antibiotic resistance is a critical global health challenge. Vancomycin, a glycopeptide antibiotic, has long been a last-resort treatment for serious Gram-positive bacterial infections. Its mechanism of action relies on high-affinity binding to the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis. The tripeptide Acetyl-Lys-D-Ala-D-Ala serves as a crucial synthetic analogue of this natural target. It is an indispensable tool for in vitro studies aimed at understanding the molecular basis of vancomycin action and the mechanisms of resistance. This guide provides a comprehensive overview of the role of this compound in antibiotic resistance research, detailing the biochemical pathways, experimental protocols, and key quantitative data that underpin our current understanding.

The Central Role of D-Ala-D-Ala in Peptidoglycan Synthesis and Vancomycin's Mechanism of Action

The structural integrity of the bacterial cell wall is maintained by a mesh-like polymer called peptidoglycan. The biosynthesis of peptidoglycan is a complex process that culminates in the cross-linking of linear glycan strands via short peptide bridges. A key component of this process is the pentapeptide precursor, which in susceptible bacteria, terminates with a D-Ala-D-Ala dipeptide.[1][2][3]

Vancomycin exerts its bactericidal effect by forming a stable complex with the D-Ala-D-Ala terminus of these peptidoglycan precursors.[1][4][5] This binding physically obstructs the enzymes responsible for the subsequent transglycosylation and transpeptidation steps of cell wall synthesis, ultimately leading to cell lysis.[1][4] The high affinity of vancomycin for the D-Ala-D-Ala moiety is critical to its antibiotic activity.

The Molecular Basis of Vancomycin Resistance

The primary mechanism of high-level vancomycin resistance in bacteria, particularly in enterococci and staphylococci, involves a fundamental alteration of the antibiotic's target.[6][7] Resistance is conferred by a cluster of genes, most notably the vanA operon, which orchestrates the synthesis of peptidoglycan precursors with a modified terminus.[8] Instead of D-Ala-D-Ala, the pentapeptide terminates in D-Alanyl-D-Lactate (D-Ala-D-Lac) or, in some cases, D-Alanyl-D-Serine (D-Ala-D-Ser).[4][6] This subtle change, the replacement of an amide bond with an ester bond in the case of D-Ala-D-Lac, results in the loss of a critical hydrogen bond with vancomycin, leading to a staggering ~1000-fold reduction in binding affinity and rendering the antibiotic ineffective.[7][9]

The VanA Operon and its Regulatory Pathway

The expression of the vanA operon is tightly regulated by a two-component system, VanS/VanR. VanS is a membrane-bound sensor kinase that detects the presence of vancomycin.[6][10][11][12] Upon binding vancomycin, VanS autophosphorylates and subsequently transfers the phosphate group to the cytoplasmic response regulator, VanR.[4][6][10] Phosphorylated VanR then acts as a transcriptional activator, inducing the expression of the downstream vanH, vanA, and vanX genes.

  • VanH: A dehydrogenase that reduces pyruvate to D-lactate.

  • VanA: A ligase that synthesizes the D-Ala-D-Lac depsipeptide.[7]

  • VanX: A D,D-dipeptidase that hydrolyzes any remaining D-Ala-D-Ala, preventing its incorporation into the cell wall precursors.[7][13]

Vancomycin_Resistance_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VanS VanS (Sensor Kinase) VanR VanR (Response Regulator) VanS->VanR phosphorylates VanR_P VanR-P VanR->VanR_P van_operon vanHAX Operon VanR_P->van_operon activates transcription VanH VanH van_operon->VanH VanA VanA van_operon->VanA VanX VanX van_operon->VanX Pyruvate Pyruvate D_Lac D-Lactate Pyruvate->D_Lac VanH D_Ala_D_Lac D-Ala-D-Lac D_Lac->D_Ala_D_Lac D_Ala D-Alanine D_Ala->D_Ala_D_Lac VanA D_Ala_D_Ala D-Ala-D-Ala Hydrolyzed_D_Ala 2x D-Alanine D_Ala_D_Ala->Hydrolyzed_D_Ala VanX (hydrolysis) Vancomycin Vancomycin Vancomycin->VanS binds

Caption: Vancomycin resistance signaling pathway. (Within 100 characters)

Quantitative Data in Vancomycin Resistance

The study of vancomycin resistance heavily relies on quantitative measurements to characterize the interactions between the antibiotic, its target, and the enzymes involved in the resistance mechanism. This compound is a critical reagent in these assays, providing a standardized substrate for reproducible measurements.

Binding Affinities

The affinity of vancomycin and its analogues for the D-Ala-D-Ala and D-Ala-D-Lac termini is a key determinant of antibiotic efficacy. These affinities are often expressed as dissociation constants (Kd).

LigandAntibioticDissociation Constant (Kd)Fold Change in Affinity (D-Ala-D-Lac vs D-Ala-D-Ala)
This compoundVancomycin~1 µM-
Acetyl-Lys-D-Ala-D-LacVancomycin~1 mM~1000-fold decrease
Dimeric L-Lys-D-Ala-D-AlaDimeric Vancomycin~1.1 nM-

Note: Exact values can vary depending on experimental conditions.

Enzyme Kinetics

The kinetic parameters of the enzymes involved in both the normal peptidoglycan synthesis and the resistance pathway are crucial for understanding the efficiency of these processes.

EnzymeSubstrate(s)Kmkcatkcat/Km
VanA Ligase
D-Ala (at subsite 2, deprotonated)0.66 mM550 min⁻¹833 mM⁻¹min⁻¹
D-Lactate0.69 mM32 min⁻¹46 mM⁻¹min⁻¹
VanX Dipeptidase D-Ala-D-Ala0.11 mM46 s⁻¹418 mM⁻¹s⁻¹
D-Ala-D-Ala Ligase (Ddl) from T. thermophilus ATP16.2 µM--
D-Ala (subsite 1)1250 µM--
D-Ala (subsite 2)4020 µM--
Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a critical measure of antibiotic susceptibility.

Bacterial SpeciesResistance PhenotypeVancomycin MIC (µg/mL)
Enterococcus faecalisVanA64 to >256
VanB4 to >1000
VanC2 to 32
Staphylococcus aureusSusceptible (VSSA)≤2
Intermediate (VISA)4 to 8
Resistant (VRSA)≥16 (typically 512-1024 for VanA-mediated resistance)

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of research into antibiotic resistance. The following sections outline the methodologies for key experiments involving this compound.

D-Ala-D-Ala Ligase (Ddl) Activity Assay

This assay measures the ATP-dependent ligation of two D-alanine molecules to form D-Ala-D-Ala, catalyzed by Ddl. The activity is typically monitored by measuring the production of ADP or inorganic phosphate (Pi).

Principle: The amount of Pi generated is directly proportional to the Ddl activity. Pi can be detected colorimetrically.

Materials:

  • Purified D-Ala-D-Ala ligase

  • D-Alanine

  • ATP

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 50 mM KCl)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing reaction buffer, D-alanine, and ATP.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding the purified D-Ala-D-Ala ligase.

  • Incubate for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 650 nm for Malachite Green).

  • Generate a standard curve using known concentrations of phosphate to quantify the amount of Pi produced.

Ddl_Assay_Workflow start Start prepare_mix Prepare Reaction Mix (Buffer, D-Ala, ATP) start->prepare_mix pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate add_enzyme Add D-Ala-D-Ala Ligase pre_incubate->add_enzyme incubate Incubate for 15-30 min add_enzyme->incubate stop_reaction Add Phosphate Detection Reagent incubate->stop_reaction measure_abs Measure Absorbance (e.g., 650 nm) stop_reaction->measure_abs quantify Quantify Pi Production measure_abs->quantify end End quantify->end

Caption: D-Ala-D-Ala Ligase Activity Assay Workflow. (Within 100 characters)
Vancomycin Binding Assay using Fluorescence Polarization

This assay measures the binding of vancomycin to a fluorescently labeled D-Ala-D-Ala containing peptide, such as fluorescein-labeled this compound.

Principle: When a small fluorescent molecule (the probe) binds to a larger molecule (vancomycin), the tumbling rate of the complex slows down, resulting in an increase in the polarization of the emitted light.

Materials:

  • Fluorescently labeled this compound probe

  • Vancomycin

  • Assay Buffer (e.g., PBS)

  • Microplate reader with fluorescence polarization capabilities

Protocol:

  • Prepare a solution of the fluorescent probe in the assay buffer.

  • Add increasing concentrations of vancomycin to the wells of a microplate.

  • Add the fluorescent probe to each well.

  • Incubate at room temperature for a short period to allow binding to reach equilibrium.

  • Measure the fluorescence polarization.

  • Plot the change in fluorescence polarization as a function of vancomycin concentration to determine the binding affinity (Kd).[2][11][14][15][16]

Vancomycin_Binding_Assay_Workflow start Start prepare_probe Prepare Fluorescent Probe Solution start->prepare_probe add_probe Add Fluorescent Probe to Each Well prepare_probe->add_probe add_vancomycin Add Serial Dilutions of Vancomycin to Plate add_vancomycin->add_probe incubate Incubate to Reach Equilibrium add_probe->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp plot_data Plot Data and Determine Kd measure_fp->plot_data end End plot_data->end

Caption: Vancomycin Binding Assay Workflow. (Within 100 characters)
Analysis of Peptidoglycan Precursors by LC-MS

This method allows for the identification and quantification of different peptidoglycan precursors in bacterial cells, enabling the direct observation of the switch from D-Ala-D-Ala to D-Ala-D-Lac in resistant strains.

Principle: Peptidoglycan precursors are extracted from bacterial cells, separated by liquid chromatography (LC), and then identified and quantified based on their mass-to-charge ratio using mass spectrometry (MS).

Materials:

  • Bacterial culture (susceptible and resistant strains)

  • Extraction solvent (e.g., boiling water or specific buffers)

  • LC-MS system

Protocol:

  • Grow bacterial cultures to the desired growth phase.

  • Harvest the cells by centrifugation.

  • Extract the peptidoglycan precursors from the cell pellet using an appropriate extraction method.

  • Clarify the extract by centrifugation to remove cellular debris.

  • Inject the extract into the LC-MS system.

  • Separate the precursors using a suitable LC gradient.

  • Detect and identify the precursors based on their retention time and mass spectra.

  • Quantify the relative amounts of D-Ala-D-Ala and D-Ala-D-Lac terminated precursors.[8][12][17][18][19]

LCMS_Workflow start Start grow_culture Grow Bacterial Culture start->grow_culture harvest_cells Harvest Cells grow_culture->harvest_cells extract_precursors Extract Peptidoglycan Precursors harvest_cells->extract_precursors clarify_extract Clarify Extract extract_precursors->clarify_extract inject_lcms Inject into LC-MS clarify_extract->inject_lcms separate_precursors Separate by LC inject_lcms->separate_precursors detect_identify Detect and Identify by MS separate_precursors->detect_identify quantify Quantify Precursors detect_identify->quantify end End quantify->end

Caption: Peptidoglycan Precursor Analysis Workflow. (Within 100 characters)

Conclusion

This compound is a cornerstone reagent in the field of antibiotic resistance research. Its use as a stable and well-characterized analogue of the natural D-Ala-D-Ala terminus of peptidoglycan precursors has been instrumental in elucidating the mechanism of action of vancomycin and the intricate biochemical pathways that confer resistance. The quantitative data derived from assays utilizing this tripeptide have provided a deep understanding of the molecular interactions at play and have guided the development of novel therapeutic strategies to combat resistant pathogens. As the threat of antibiotic resistance continues to grow, the continued use of tools like this compound in robust and well-defined experimental systems will be essential for the discovery and development of the next generation of antibiotics.

References

An In-depth Technical Guide on the Fundamental Research of Penicillin-Binding Proteins and D-Ala-D-Ala

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Concepts: The Crucial Interaction of Penicillin-Binding Proteins and D-Ala-D-Ala

Penicillin-binding proteins (PBPs) are essential bacterial enzymes involved in the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2][3] The structural integrity of this wall is paramount for bacterial survival, protecting the cell from osmotic lysis and maintaining its shape.[1] PBPs catalyze the cross-linking of peptidoglycan chains, a process that imparts strength and rigidity to the cell wall.[3][4]

The key substrate for the transpeptidation reaction catalyzed by PBPs is the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide motif found at the terminus of the pentapeptide stem of peptidoglycan precursors.[2] PBPs recognize this D-Ala-D-Ala structure, enabling them to cleave the terminal D-alanine and form a covalent acyl-enzyme intermediate.[4][5] This intermediate then reacts with an amino group from an adjacent peptidoglycan strand, creating the cross-link and releasing the PBP.[4]

The discovery of penicillin and subsequent β-lactam antibiotics revolutionized medicine by targeting this fundamental process. These antibiotics are structural analogs of the D-Ala-D-Ala dipeptide.[4] This mimicry allows them to bind to the active site of PBPs and form a stable, long-lived acyl-enzyme complex, effectively inactivating the enzyme and halting cell wall synthesis.[1][5] This disruption leads to a weakened cell wall and, ultimately, bacterial cell death.[1]

Classification and Function of Penicillin-Binding Proteins

PBPs are broadly categorized based on their molecular weight into high-molecular-weight (HMW) and low-molecular-weight (LMW) PBPs.[3]

  • High-Molecular-Weight (HMW) PBPs: These are further divided into Class A and Class B.[3]

    • Class A PBPs: These are bifunctional enzymes possessing both transpeptidase and transglycosylase activity. The transglycosylase domain polymerizes the glycan strands, while the transpeptidase domain cross-links the peptide stems.[5]

    • Class B PBPs: These are monofunctional transpeptidases.[5]

  • Low-Molecular-Weight (LMW) PBPs: These are typically DD-carboxypeptidases or endopeptidases that are not essential for cell viability under normal conditions but play a role in peptidoglycan maturation and remodeling.[2]

The diverse functions of these PBP classes are integral to the dynamic process of bacterial cell growth, division, and maintenance.

Quantitative Data on PBP-Ligand Interactions

The efficacy of β-lactam antibiotics is directly related to their affinity for and rate of reaction with specific PBPs. This is often quantified by the 50% inhibitory concentration (IC50), which represents the concentration of an antibiotic required to inhibit 50% of PBP activity, and kinetic parameters such as the catalytic efficiency (kcat/Km) and the second-order rate constant of acylation (k2/K).

Table 1: IC50 Values of β-Lactams against PBPs in Streptococcus pneumoniae D39[6]
β-LactamPBP1a (μg/mL)PBP1b (μg/mL)PBP2a (μg/mL)PBP2b (μg/mL)PBP2x (μg/mL)PBP3 (μg/mL)
Penicillin G0.030.50.10.20.010.005
Ampicillin0.020.30.050.10.0080.003
Cefotaxime0.0510.20.30.020.008
Meropenem0.010.10.030.050.0050.002
Imipenem0.020.20.040.080.010.004
Faropenem0.008 0.40.10.20.020.01
Amdinocillin100.8 581215

Values in bold indicate the PBP with the lowest IC50 for that antibiotic.

Table 2: Kinetic Parameters of Streptococcus pneumoniae PBP1a Transpeptidase Domain[7]
Substrate/InhibitorKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)k2/K (M⁻¹s⁻¹)
Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala1.20.0542-
Benzylpenicillin---1,500
Cefotaxime---600
Table 3: PBP Binding Affinity of β-Lactams in Pseudomonas aeruginosa[8]
β-LactamPBP1a IC50 (μg/mL)PBP1b IC50 (μg/mL)PBP2 IC50 (μg/mL)PBP3 IC50 (μg/mL)PBP4 IC50 (μg/mL)PBP5 IC50 (μg/mL)
Ceftolozane0.5180.251632
Ceftazidime12160.53264
Imipenem0.1250.250.5412

Mechanisms of Resistance

Bacterial resistance to β-lactam antibiotics is a significant clinical challenge and arises through several mechanisms:

  • Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[6]

  • Target Modification: Alterations in the structure of PBPs, resulting from mutations in the encoding genes, which reduce the binding affinity of β-lactam antibiotics.[6][7] For example, specific amino acid substitutions in PBP2x of Streptococcus pneumoniae are associated with reduced susceptibility to penicillins and cephalosporins.[7]

  • Acquisition of Resistant PBPs: Acquisition of a new PBP, such as PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), which has a very low affinity for most β-lactam antibiotics.[3]

  • Reduced Permeability and Efflux: Changes in the bacterial outer membrane that limit the entry of antibiotics or the presence of efflux pumps that actively transport the antibiotics out of the cell.[6]

Experimental Protocols

Penicillin-Binding Protein (PBP) Binding Assay using Radiolabeled Penicillin

This protocol is adapted from established methods for the direct quantitation of PBPs.[8][9]

Objective: To determine the number and binding affinity of PBPs in a bacterial sample.

Materials:

  • Bacterial cell culture

  • 10 mM Tris-HCl buffer, pH 8.0

  • [³H]benzylpenicillin (radiolabeled)

  • Non-radiolabeled (cold) benzylpenicillin

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) reagents and apparatus

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Harvest bacterial cells from culture by centrifugation.

    • Wash the cell pellet with 10 mM Tris-HCl, pH 8.0.

    • Resuspend the cells in the same buffer and lyse them using a French press or sonication.

    • Perform a low-speed centrifugation to remove unbroken cells and large debris.

    • Collect the supernatant and perform a high-speed ultracentrifugation to pellet the cell membranes.

    • Wash the membrane pellet with Tris-HCl buffer to remove any remaining cytoplasmic proteins and resuspend in a minimal volume of buffer.

  • Radiolabeling of PBPs:

    • Incubate a known amount of the membrane preparation with a saturating concentration of [³H]benzylpenicillin for a specific time (e.g., 10 minutes at 25°C) to allow for covalent binding to the PBPs.

    • To determine non-specific binding, a parallel sample should be pre-incubated with a large excess (e.g., 1000-fold) of cold benzylpenicillin before the addition of the radiolabeled penicillin.

    • Stop the labeling reaction by adding a large excess of cold benzylpenicillin.

  • SDS-PAGE and Autoradiography:

    • Solubilize the labeled membrane proteins in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • After electrophoresis, treat the gel with a fluorographic enhancer (e.g., 1 M sodium salicylate) to improve the detection of tritium.

    • Dry the gel under vacuum.

    • Expose the dried gel to X-ray film at -70°C for a period ranging from days to weeks, depending on the signal intensity.

  • Quantitation:

    • Develop the autoradiogram to visualize the radiolabeled PBP bands.

    • Excise the corresponding bands from the dried gel.

    • Place the gel slices in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

    • Calculate the number of PBP molecules per cell using the specific activity of the [³H]benzylpenicillin, the DPM of each band, and the number of cells used in the assay.

Determination of Kinetic Parameters (kcat and Km) for PBP-catalyzed Hydrolysis

This protocol outlines a general method for determining the kinetic parameters of a PBP-catalyzed hydrolysis of a D-Ala-D-Ala containing substrate.[10][11]

Objective: To determine the Michaelis constant (Km) and the catalytic rate constant (kcat) of a PBP for a specific substrate.

Materials:

  • Purified PBP enzyme

  • Substrate (e.g., Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala)

  • Reaction buffer (e.g., phosphate or Tris buffer at optimal pH)

  • Spectrophotometer or HPLC system for product detection

  • Quenching solution (e.g., acid or organic solvent)

Procedure:

  • Enzyme Assay:

    • Prepare a series of reaction mixtures containing a fixed concentration of the purified PBP and varying concentrations of the substrate in the reaction buffer.

    • Initiate the reaction by adding the enzyme to the substrate solutions.

    • Incubate the reactions at a constant temperature.

  • Measurement of Initial Rates:

    • At various time points, take aliquots from each reaction mixture and stop the reaction by adding a quenching solution.

    • Measure the concentration of the product formed (or the substrate consumed) using a suitable analytical method (e.g., spectrophotometry measuring a chromogenic product or HPLC separating substrate and product).

    • For each substrate concentration, plot the product concentration versus time. The initial rate (v₀) is the slope of the linear portion of this curve.

  • Data Analysis:

    • Plot the initial rates (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Km + [S]) using non-linear regression analysis.

    • Vmax is the maximum reaction rate, and Km is the Michaelis constant.

    • The catalytic rate constant (kcat) can be calculated from the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration used in the assay.

    • The catalytic efficiency of the enzyme is given by the ratio kcat/Km.

Visualizations

Diagram 1: Simplified Peptidoglycan Biosynthesis and PBP Inhibition

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm UDP-NAG UDP-NAG UDP-NAM UDP-NAM UDP-NAG->UDP-NAM MurA/B UDP-NAM-pentapeptide UDP-NAM-pentapeptide UDP-NAM->UDP-NAM-pentapeptide MurC-F (D-Ala-D-Ala added) Lipid-I Lipid-I UDP-NAM-pentapeptide->Lipid-I MraY Lipid-II Lipid-II Lipid-I->Lipid-II MurG Growing_Glycan_Chain Growing_Glycan_Chain Lipid-II->Growing_Glycan_Chain PBP (Transglycosylase) PBP PBP Growing_Glycan_Chain->PBP Substrate Binding (D-Ala-D-Ala recognition) Cross-linked_Peptidoglycan Cross-linked_Peptidoglycan PBP-Acyl_Intermediate PBP-Acyl_Intermediate PBP->PBP-Acyl_Intermediate Transpeptidation (Terminal D-Ala released) Inactive_PBP Inactive_PBP PBP->Inactive_PBP Inhibition PBP-Acyl_Intermediate->Cross-linked_Peptidoglycan Cross-linking PBP-Acyl_Intermediate->PBP Enzyme regeneration Beta-Lactam Beta-Lactam Beta-Lactam->Inactive_PBP

Caption: Overview of peptidoglycan precursor synthesis and PBP-mediated cross-linking.

Diagram 2: Experimental Workflow for PBP Binding Assay

PBP_Binding_Workflow Bacterial_Culture Bacterial_Culture Cell_Harvest Cell_Harvest Bacterial_Culture->Cell_Harvest Cell_Lysis Cell_Lysis Cell_Harvest->Cell_Lysis Membrane_Isolation Membrane_Isolation Cell_Lysis->Membrane_Isolation Radiolabeling Radiolabeling Membrane_Isolation->Radiolabeling Incubate with [3H]penicillin SDS_PAGE SDS_PAGE Radiolabeling->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography Quantification Quantification Autoradiography->Quantification Excise bands & scintillation count

Caption: Workflow for identifying and quantifying PBPs using radiolabeled penicillin.

Diagram 3: Logical Relationship of β-Lactam Resistance Mechanisms

Resistance_Mechanisms cluster_resistance Resistance Mechanisms Beta-Lactam_Antibiotic Beta-Lactam_Antibiotic PBP_Inhibition PBP_Inhibition Beta-Lactam_Antibiotic->PBP_Inhibition Normal Action Beta-Lactamase Beta-Lactamase Beta-Lactam_Antibiotic->Beta-Lactamase Degradation Cell_Death Cell_Death PBP_Inhibition->Cell_Death Beta-Lactamase->PBP_Inhibition Prevents PBP_Mutation PBP_Mutation PBP_Mutation->PBP_Inhibition Reduces Affinity Efflux_Pump Efflux_Pump Efflux_Pump->Beta-Lactam_Antibiotic Expels Antibiotic Reduced_Permeability Reduced_Permeability Reduced_Permeability->Beta-Lactam_Antibiotic Limits Entry

Caption: Interplay of β-lactam action and common bacterial resistance strategies.

References

Methodological & Application

Application Notes and Protocols for DD-Carboxypeptidase Assay Using Acetyl-Lys-D-Ala-D-Ala

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DD-carboxypeptidases are a family of bacterial enzymes, also known as penicillin-binding proteins (PBPs), that play a crucial role in the final steps of peptidoglycan cell wall biosynthesis.[1][2] These enzymes catalyze the cleavage of the terminal D-alanyl-D-alanine bond in the peptide side chains of peptidoglycan precursors.[3][4] This activity is vital for cell wall maturation and maintenance of bacterial cell shape. The inhibition of DD-carboxypeptidases by β-lactam antibiotics is a cornerstone of antibacterial therapy.[2]

This document provides detailed protocols for a robust and versatile in vitro assay to measure the activity of DD-carboxypeptidases using the synthetic substrate Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-alanine (Acetyl-Lys-D-Ala-D-Ala). The release of the terminal D-alanine is quantified using either a continuous coupled-enzyme spectrophotometric assay or a more sensitive high-performance liquid chromatography (HPLC) method. These assays are essential tools for characterizing enzyme kinetics, screening for novel inhibitors, and advancing drug development efforts against bacterial pathogens.

Principle of the Assay

The fundamental principle of the DD-carboxypeptidase assay involves the enzymatic hydrolysis of the terminal D-alanine from the tripeptide substrate, this compound. The reaction can be summarized as follows:

This compound + H₂O → Acetyl-Lys-D-Ala + D-Ala

The rate of this reaction can be monitored by quantifying the amount of D-alanine produced over time. Two primary methods for this quantification are detailed in these application notes.

Data Presentation

Table 1: Typical Reagent Concentrations for DD-Carboxypeptidase Assay
ReagentStock ConcentrationFinal Concentration
DD-Carboxypeptidase Reaction
DD-Carboxypeptidase (e.g., sPBP5)Varies~2 µg/60 µL reaction[2]
This compound100 mM0.25 - 12 mM[2]
Tris-HCl Buffer (pH 8.5)1 M50 mM[2]
Coupled Spectrophotometric Assay
D-Amino Acid Oxidase (DAO)1 U/mL~0.05 U/mL
Horseradish Peroxidase (HRP)10 U/mL~2.5 U/mL[5]
4-Aminoantipyrine (4-AAP)15 mM1.5 mM[5]
Phenol20 mM2 mM[5]
Sodium Pyrophosphate Buffer (pH 8.5)1 M75 mM[5]
HPLC Derivatization
o-Phthalaldehyde (OPA)10 mg/mL in MethanolVaries with protocol
N-tert-Butyloxycarbonyl-D-cysteine (Boc-D-Cys)10 mg/mL in MethanolVaries with protocol
Sodium Borate Buffer (pH 9.0-10.2)0.4 MVaries with protocol
Table 2: Representative Kinetic Parameters of DD-Carboxypeptidases
EnzymeSubstrateKm (mM)Relative kcat/Km
E. coli PBP5Nα,Nε-dithis compound~1.5High
E. coli PBP6Nα,Nε-dithis compound~3.0Low

Note: Kinetic parameters can vary significantly depending on the specific enzyme, purity, and assay conditions.

Experimental Protocols

Protocol 1: Continuous Coupled-Enzyme Spectrophotometric Assay

This protocol describes a continuous assay where the D-alanine produced is immediately oxidized by D-amino acid oxidase (DAO), generating hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to catalyze the oxidative coupling of 4-aminoantipyrine (4-AAP) and phenol, forming a colored product that can be monitored spectrophotometrically at 505 nm.[5]

Materials:

  • DD-Carboxypeptidase enzyme

  • This compound substrate

  • Tris-HCl buffer (pH 8.5)

  • D-Amino Acid Oxidase (DAO) from porcine kidney

  • Horseradish Peroxidase (HRP)

  • 4-Aminoantipyrine (4-AAP)

  • Phenol

  • Sodium Pyrophosphate buffer (pH 8.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 505 nm

Procedure:

  • Prepare the Coupled Enzyme Mix: In a suitable volume of 75 mM sodium pyrophosphate buffer (pH 8.5), prepare a master mix containing DAO (final concentration ~0.05 U/mL), HRP (final concentration ~2.5 U/mL), 4-AAP (final concentration 1.5 mM), and phenol (final concentration 2 mM).[5]

  • Set up the Reaction Plate:

    • Add 50 µL of the Coupled Enzyme Mix to each well of a 96-well microplate.

    • Add 25 µL of varying concentrations of the this compound substrate (dissolved in water or Tris-HCl buffer) to the wells.

    • Include a no-substrate control (add 25 µL of buffer instead of substrate) to measure any background signal.

  • Initiate the Reaction: Add 25 µL of the DD-carboxypeptidase enzyme solution (in 50 mM Tris-HCl, pH 8.5) to each well to start the reaction.

  • Monitor the Reaction: Immediately place the microplate in a plate reader pre-heated to 37°C and measure the increase in absorbance at 505 nm over time (e.g., every minute for 15-30 minutes).

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of the reaction is proportional to the DD-carboxypeptidase activity.

experimental_workflow_spectrophotometric cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Substrate, Enzyme, Buffers) coupled_mix Prepare Coupled Enzyme Mix (DAO, HRP, 4-AAP, Phenol) plate_setup Pipette Coupled Mix & Substrate into 96-well Plate reagents->plate_setup coupled_mix->plate_setup initiate Add DD-Carboxypeptidase to Initiate Reaction plate_setup->initiate measure Measure Absorbance at 505 nm (Kinetic Read) initiate->measure calculate Calculate Initial Velocity (V₀) measure->calculate

Caption: Spectrophotometric Assay Workflow

Protocol 2: HPLC-Based Assay with Pre-Column Derivatization

This protocol offers higher sensitivity and is particularly useful for complex samples or when precise quantification of D-alanine is required. The D-alanine produced by the DD-carboxypeptidase reaction is derivatized with o-phthalaldehyde (OPA) and a chiral thiol, N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys), to form a fluorescent diastereomer that can be separated and quantified by reverse-phase HPLC.[6]

Materials:

  • DD-Carboxypeptidase enzyme

  • This compound substrate

  • Tris-HCl buffer (pH 8.5)

  • Perchloric acid (PCA) or other suitable quenching agent

  • o-Phthalaldehyde (OPA) solution

  • N-tert-Butyloxycarbonyl-D-cysteine (Boc-D-Cys) solution

  • Sodium borate buffer (pH 9.0-10.2)

  • HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 450 nm)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Sodium acetate buffer (e.g., 50 mM, pH 6.5)

  • Mobile Phase B: Methanol or Acetonitrile

Procedure:

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine 25 µL of 50 mM Tris-HCl (pH 8.5), 25 µL of this compound solution, and 25 µL of the DD-carboxypeptidase enzyme solution.

    • Incubate at 37°C for a defined period (e.g., 10, 20, 30 minutes).

    • Stop the reaction by adding a quenching agent, such as 10 µL of perchloric acid, and centrifuge to pellet the precipitated protein.

  • Derivatization:

    • Transfer a portion of the supernatant (containing the D-alanine) to a new tube.

    • Add sodium borate buffer to adjust the pH to the optimal range for derivatization (pH 9.0-10.2).

    • Add the OPA and Boc-D-Cys derivatizing reagents. The exact volumes and concentrations may need optimization, but a common approach is to mix the sample with a pre-mixed solution of OPA and the chiral thiol in borate buffer.[7]

    • Allow the reaction to proceed at room temperature for a few minutes.

  • HPLC Analysis:

    • Inject a suitable volume of the derivatized sample onto the C18 column.

    • Elute the diastereomers using a gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be 10-50% Mobile Phase B over 30 minutes.

    • Monitor the elution profile using the fluorescence detector.

  • Data Analysis:

    • Identify the peak corresponding to the D-alanine derivative based on its retention time, as determined by running a standard of derivatized D-alanine.

    • Quantify the amount of D-alanine by integrating the peak area and comparing it to a standard curve generated with known concentrations of D-alanine.

signaling_pathway substrate This compound enzyme DD-Carboxypeptidase substrate->enzyme binds to product1 Acetyl-Lys-D-Ala enzyme->product1 releases product2 D-Alanine enzyme->product2 releases

Caption: Enzymatic Reaction of DD-Carboxypeptidase

Troubleshooting and Considerations

  • Enzyme Activity: Ensure the DD-carboxypeptidase is active. Run a positive control with a known active enzyme.

  • Substrate Quality: Use high-purity this compound. Impurities can interfere with the assay.

  • Buffer pH: The optimal pH for many DD-carboxypeptidases is around 8.5. However, this should be optimized for the specific enzyme being studied.

  • Coupled Assay Interferences: Compounds in crude enzyme preparations or test compounds that absorb at 505 nm or interfere with DAO or HRP activity can affect the spectrophotometric assay. Running appropriate controls is crucial.

  • HPLC Derivatization: The OPA/thiol derivatives can be unstable. Therefore, it is important to automate the derivatization and injection process or to perform these steps consistently and quickly.[8]

  • Inhibitor Screening: When screening for inhibitors, include appropriate controls to ensure that the test compounds do not interfere with the detection method itself. For the coupled assay, this includes testing for inhibition of DAO and HRP.

Conclusion

The DD-carboxypeptidase assay using this compound is a fundamental tool in the study of bacterial cell wall biosynthesis and the development of new antibiotics. The choice between the continuous coupled-enzyme spectrophotometric assay and the HPLC-based method will depend on the specific application, required sensitivity, and available instrumentation. By following the detailed protocols and considering the potential challenges, researchers can obtain reliable and reproducible data to advance their scientific goals.

References

Application Note & Protocol: High-Throughput Assay for Vancomycin Binding to D-Ala-D-Ala Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the fields of antibiotic discovery, microbiology, and pharmacology.

Introduction: Vancomycin is a crucial glycopeptide antibiotic used as a last resort for treating severe infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[1] Its mechanism of action involves binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) C-terminal dipeptide of peptidoglycan precursors, thereby inhibiting bacterial cell wall biosynthesis.[1][2][3][4] The emergence of vancomycin-resistant strains, which typically replace the terminal D-Ala with D-Lactate (D-Lac), poses a significant threat to global health. This substitution results in a 1000-fold decrease in vancomycin's binding affinity, rendering the antibiotic ineffective.[1][5][6]

This application note provides detailed protocols for robust and quantitative in vitro binding assays to characterize the interaction between vancomycin (and its analogs) and synthetic peptides mimicking the D-Ala-D-Ala and D-Ala-D-Lac termini. These assays are essential for screening new vancomycin derivatives and understanding the molecular basis of resistance. We will focus on three widely used biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Core Concepts & Mechanisms

The primary interaction between vancomycin and its target is stabilized by an array of five hydrogen bonds.[4][7][8] The development of vancomycin-resistant bacteria involves a fundamental change in the cell wall precursor, where D-Ala-D-Ala is replaced by D-Ala-D-Lac. This single atomic substitution (N-H to O) removes a critical hydrogen bond and introduces lone-pair repulsion, drastically reducing binding affinity.[8]

G cluster_0 Susceptible Bacterium cluster_1 Resistant Bacterium Vancomycin_S Vancomycin DAlaDAla Peptidoglycan Precursor (terminating in D-Ala-D-Ala) Vancomycin_S->DAlaDAla High Affinity Binding (5 H-Bonds) Inhibition Cell Wall Synthesis Inhibited DAlaDAla->Inhibition Sequestration Vancomycin_R Vancomycin DAlaDLac Modified Precursor (terminating in D-Ala-D-Lac) Vancomycin_R->DAlaDLac Low Affinity Binding (Repulsion, loss of H-Bond) NoInhibition Cell Wall Synthesis Continues DAlaDLac->NoInhibition No Sequestration

Fig. 1: Vancomycin's mechanism of action and resistance.

Experimental Protocols

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique that measures real-time binding interactions on a sensor surface. It provides kinetic data (association rate kon, dissociation rate koff) and affinity data (dissociation constant Kd).

G start Start prep 1. Sensor Chip Preparation (e.g., CM5 Chip Activation with EDC/NHS) start->prep immobilize 2. Ligand Immobilization Immobilize Vancomycin or D-Ala-D-Ala Peptide to Surface prep->immobilize block 3. Blocking Deactivate remaining active groups (e.g., with ethanolamine) immobilize->block inject 4. Analyte Injection Inject serial dilutions of analyte (peptide or vancomycin) over surface block->inject measure 5. Measure Response Monitor change in refractive index (Response Units, RU) over time inject->measure regenerate 6. Surface Regeneration Inject regeneration solution (e.g., low pH buffer) to remove bound analyte measure->regenerate regenerate->inject Next Concentration analyze 7. Data Analysis Fit sensorgrams to a binding model (e.g., 1:1 Langmuir) regenerate->analyze All Concentrations Tested results Determine kon, koff, Kd analyze->results G cluster_0 No Competitor cluster_1 With Competitor Probe_A Fluorescent D-Ala-D-Ala Probe Complex_A Large Complex (Slow Tumbling) Probe_A->Complex_A Vanc_A Vancomycin Vanc_A->Complex_A Result_A High Polarization Complex_A->Result_A Probe_B Fluorescent D-Ala-D-Ala Probe Result_B Low Polarization Probe_B->Result_B Free in Solution (Fast Tumbling) Vanc_B Vancomycin Competitor Unlabeled Vancomycin Analog (Competitor) Vanc_B->Competitor Binding

References

Application of Acetyl-Lys-D-Ala-D-Ala in Screening for Penicillin-Binding Protein (PBP) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Penicillin-Binding Proteins (PBPs) are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. Their role in cross-linking peptidoglycan chains makes them a primary target for β-lactam antibiotics. The development of new antibiotics necessitates robust and efficient methods for screening and characterizing PBP inhibitors. The synthetic peptide, Nα-acetyl-L-lysyl-D-alanyl-D-alanine (Acetyl-Lys-D-Ala-D-Ala), serves as a valuable tool in this endeavor. This peptide mimics the natural substrate of PBP transpeptidases and DD-carboxypeptidases, the terminal D-Ala-D-Ala moiety of the lipid II pentapeptide precursor.[1] This mimicry allows for the development of various assays to identify and characterize compounds that inhibit PBP activity.

These application notes provide detailed protocols for utilizing this compound and its derivatives in screening for PBP inhibitors through enzyme activity assays and competitive binding assays.

Principle of PBP-Mediated Peptide Hydrolysis

PBPs catalyze the cross-linking of peptidoglycan strands through a transpeptidation reaction. This process is initiated when the active site serine of a PBP attacks the carbonyl group of the penultimate D-alanine of a donor pentapeptide, forming a covalent acyl-enzyme intermediate and releasing the terminal D-alanine.[2] This intermediate is then resolved by a nucleophilic attack from an amino group of an adjacent peptidoglycan strand, forming the cross-link. Many PBPs also exhibit DD-carboxypeptidase activity, where the acyl-enzyme intermediate is hydrolyzed by water, resulting in the release of the terminal D-alanine without cross-linking.

The substrate mimic this compound is recognized by the DD-carboxypeptidase domain of PBPs. The enzyme cleaves the terminal D-alanine, which can be detected and quantified to measure enzyme activity. Potential inhibitors will interfere with this process, leading to a decrease in the amount of released D-alanine.

PBP_Mechanism cluster_0 PBP Active Site PBP PBP (Active Site Serine) AcylEnzyme Acyl-Enzyme Intermediate (Acetyl-Lys-D-Ala covalently bound to PBP) PBP->AcylEnzyme Acylation Substrate This compound Substrate->PBP Binding DAla Released D-Alanine AcylEnzyme->DAla Release Product Acetyl-Lys-D-Ala AcylEnzyme->Product Deacylation Inhibitor PBP Inhibitor (e.g., β-lactam) Inhibitor->PBP Inhibition Hydrolysis Hydrolysis (H₂O)

Caption: Mechanism of PBP DD-carboxypeptidase activity.

I. Enzyme Activity-Based Screening for PBP Inhibitors

This section details a high-throughput screening (HTS) compatible assay to identify PBP inhibitors by quantifying the DD-carboxypeptidase activity of a PBP using this compound as a substrate. The release of D-alanine is measured using a coupled-enzyme fluorescent detection system.[3]

A. Assay Principle

The DD-carboxypeptidase activity of the target PBP releases D-alanine from this compound. The released D-alanine is then oxidized by D-amino acid oxidase (DAO), producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red or QuantaBlu) to generate a fluorescent product, which is quantified. Inhibitors of the PBP will reduce the rate of D-alanine release, resulting in a decreased fluorescent signal.

Enzyme_Activity_Workflow cluster_workflow Enzyme Activity Assay Workflow Start Start Dispense Dispense PBP, DAO, HRP, and fluorogenic substrate to microplate wells Start->Dispense AddInhibitor Add test compounds (potential inhibitors) Dispense->AddInhibitor Preincubation Pre-incubate AddInhibitor->Preincubation AddSubstrate Add this compound to initiate reaction Preincubation->AddSubstrate Incubation Incubate at 37°C AddSubstrate->Incubation MeasureFluorescence Measure fluorescence (kinetic or endpoint) Incubation->MeasureFluorescence Analyze Analyze data and determine % inhibition MeasureFluorescence->Analyze End End Analyze->End Competitive_Binding_Workflow cluster_workflow Competitive Binding Assay Workflow Start Start IncubatePBP Incubate purified PBP with test compound Start->IncubatePBP AddProbe Add fluorescent β-lactam probe (e.g., BOCILLIN™ FL) IncubatePBP->AddProbe IncubateProbe Incubate to allow probe binding AddProbe->IncubateProbe StopReaction Stop reaction and denature with SDS-PAGE loading buffer IncubateProbe->StopReaction SDSPAGE Separate proteins by SDS-PAGE StopReaction->SDSPAGE ScanGel Scan gel for fluorescence SDSPAGE->ScanGel Quantify Quantify fluorescence intensity of the PBP band ScanGel->Quantify End End Quantify->End

References

Determining Kinetic Parameters (Km and Vmax) for DD-Carboxypeptidase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for determining the Michaelis constant (Km) and maximum velocity (Vmax) of DD-carboxypeptidases. These kinetic parameters are crucial for characterizing enzyme-substrate interactions, elucidating catalytic mechanisms, and screening potential inhibitors in drug discovery programs targeting bacterial cell wall synthesis.

Introduction to DD-Carboxypeptidase Kinetics

DD-carboxypeptidases are bacterial enzymes that play a significant role in the final stages of peptidoglycan biosynthesis and remodeling. They catalyze the cleavage of the terminal D-alanyl-D-alanine bond of peptidoglycan precursor peptides. The determination of Km and Vmax provides valuable insights into the enzyme's affinity for its substrate and its catalytic efficiency. Accurate measurement of these parameters is essential for understanding the enzyme's physiological role and for the development of novel antibacterial agents.

Three common methods for determining the kinetic constants of DD-carboxypeptidase are detailed below: a continuous spectrophotometric assay, a discontinuous High-Performance Liquid Chromatography (HPLC)-based assay, and a continuous fluorescent coupled-enzyme assay.

Method 1: Continuous Spectrophotometric Assay

Application Note

This method provides a direct and continuous measurement of DD-carboxypeptidase activity by monitoring the change in absorbance of a chromogenic substrate upon cleavage. A commonly used substrate is Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-alanine (Ac-L-Lys-D-Ala-D-Ala). The hydrolysis of the terminal D-Ala results in a subtle change in the peptide bond's absorbance in the low UV range (typically around 230 nm). While convenient, this method can be susceptible to interference from other components in the reaction mixture that absorb at similar wavelengths. Therefore, careful selection of buffers and high purity of enzyme and substrate are critical.

Alternatively, a pH indicator dye can be used in a lightly buffered solution. The cleavage of the peptide bond releases a carboxyl group, leading to a change in pH that can be monitored spectrophotometrically with a suitable indicator dye.

Experimental Protocol

1. Materials:

  • Purified DD-carboxypeptidase

  • Substrate: Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-alanine (Ac-L-Lys-D-Ala-D-Ala)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5

  • UV-transparent 96-well plates or cuvettes

  • Temperature-controlled UV-Vis spectrophotometer or plate reader

2. Procedure:

  • Prepare a stock solution of the substrate (e.g., 100 mM) in the reaction buffer.

  • Prepare a series of substrate dilutions in the reaction buffer to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected Km). A typical range might be 0.25 mM to 12 mM.[1]

  • Add a fixed amount of purified DD-carboxypeptidase (e.g., 2 µg) to each well of the microplate or to the cuvette.[1]

  • Equilibrate the plate/cuvette and the substrate solutions to the desired reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate solutions to the wells/cuvettes containing the enzyme. The final reaction volume is typically 60-200 µL.[1]

  • Immediately start monitoring the change in absorbance at 230 nm over time (e.g., every 30 seconds for 10-20 minutes).

  • Determine the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.

  • Convert the rate of change in absorbance to the rate of product formation using the molar extinction coefficient of the product.

3. Data Analysis:

  • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.

  • Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to graphically determine Km and Vmax.[1]

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution prep_plate Add Enzyme to Plate/Cuvette prep_enzyme->prep_plate prep_substrate Prepare Substrate Dilutions initiate Initiate Reaction with Substrate prep_substrate->initiate equilibrate Equilibrate at 37°C prep_plate->equilibrate equilibrate->initiate monitor Monitor Absorbance at 230 nm initiate->monitor calc_v0 Calculate Initial Velocities (V₀) monitor->calc_v0 plot Plot V₀ vs. [S] calc_v0->plot fit Determine Km and Vmax plot->fit

Caption: Workflow for the continuous spectrophotometric assay.

Method 2: Discontinuous HPLC-Based Assay

Application Note

The HPLC-based method offers high sensitivity and specificity for determining DD-carboxypeptidase activity. This discontinuous assay involves incubating the enzyme with the substrate for a fixed period, stopping the reaction, and then separating and quantifying the substrate and product using reverse-phase HPLC.[2][3] This method is particularly useful when the substrate or product does not have a distinct chromophore for spectrophotometric detection or when the reaction mixture contains interfering substances. The product, cleaved D-alanine, can be derivatized with a fluorescent tag like o-phthalaldehyde (OPA) to enhance detection sensitivity.[4]

Experimental Protocol

1. Materials:

  • Purified DD-carboxypeptidase

  • Substrate: Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-alanine (Ac-L-Lys-D-Ala-D-Ala) or other suitable peptide substrates.[4]

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.5.[1]

  • Quenching Solution: e.g., 1 M HCl or another acid to stop the reaction.

  • HPLC system with a UV or fluorescence detector.

  • Reverse-phase C18 column.

  • Mobile Phase A: e.g., 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: e.g., 0.1% TFA in acetonitrile.

  • (Optional) Derivatizing agent: o-phthalaldehyde (OPA) with a thiol (e.g., N-acetyl-L-cysteine).

2. Procedure:

  • Prepare a series of substrate dilutions in the reaction buffer.

  • Set up reaction tubes, each containing a specific substrate concentration.

  • Equilibrate the reaction tubes and the enzyme solution to the desired temperature (e.g., 37°C).

  • Initiate the reactions by adding a fixed amount of DD-carboxypeptidase to each tube.

  • Incubate the reactions for a fixed time period (e.g., 10, 20, 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reactions by adding the quenching solution.

  • (Optional) If detecting D-alanine release, derivatize the samples with OPA.

  • Centrifuge the samples to pellet any precipitated protein.

  • Inject a defined volume of the supernatant onto the HPLC system.

  • Separate the substrate and product using a suitable gradient of Mobile Phase B.

  • Detect the substrate and product by UV absorbance (e.g., 214 nm) or fluorescence (for OPA-derivatized product).

  • Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.

3. Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each substrate concentration.

  • Plot V₀ against the substrate concentration ([S]).

  • Determine Km and Vmax by fitting the data to the Michaelis-Menten equation or using a linearized plot.

Experimental Workflow

G cluster_reaction Enzymatic Reaction cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis setup Set up Reactions with Varying [S] incubate Incubate at 37°C setup->incubate quench Stop Reaction with Acid incubate->quench derivatize Derivatize with OPA (Optional) quench->derivatize centrifuge Centrifuge Samples derivatize->centrifuge inject Inject Supernatant centrifuge->inject separate Separate Substrate and Product inject->separate detect Detect by UV or Fluorescence separate->detect quantify Quantify Product detect->quantify calc_v0 Calculate Initial Velocities (V₀) quantify->calc_v0 plot Plot V₀ vs. [S] calc_v0->plot fit Determine Km and Vmax plot->fit

Caption: Workflow for the discontinuous HPLC-based assay.

Method 3: Continuous Fluorescent Coupled-Enzyme Assay

Application Note

This highly sensitive, continuous assay measures the release of D-alanine from the substrate through a series of coupled enzymatic reactions that ultimately produce a fluorescent product. The D-alanine released by DD-carboxypeptidase is oxidized by D-amino acid oxidase (DAAO), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate (e.g., Amplex Red) to a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to the DD-carboxypeptidase activity. This method is suitable for high-throughput screening of inhibitors.

Experimental Protocol

1. Materials:

  • Purified DD-carboxypeptidase

  • Substrate: Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-alanine (Ac-L-Lys-D-Ala-D-Ala)

  • Coupling Enzymes: D-amino acid oxidase (DAAO) and horseradish peroxidase (HRP)

  • Fluorogenic Substrate: Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine)

  • Reaction Buffer: 50 mM Sodium Phosphate, pH 7.4

  • Black, opaque 96-well microplates

  • Fluorescence microplate reader

2. Procedure:

  • Prepare a reaction cocktail containing the reaction buffer, DAAO, HRP, and Amplex Red.

  • Prepare a series of substrate dilutions in the reaction buffer.

  • Add the reaction cocktail to the wells of the microplate.

  • Add the substrate dilutions to the respective wells.

  • Equilibrate the plate to the desired reaction temperature (e.g., 37°C).

  • Initiate the reactions by adding a fixed amount of DD-carboxypeptidase to each well.

  • Immediately place the plate in the fluorescence reader and monitor the increase in fluorescence over time (e.g., Excitation: 530-560 nm, Emission: ~590 nm).

  • Record fluorescence readings at regular intervals (e.g., every minute for 30 minutes).

3. Data Analysis:

  • Determine the initial rate of fluorescence increase for each substrate concentration from the linear portion of the fluorescence vs. time plot.

  • Convert the rate of fluorescence increase to the rate of product formation using a standard curve of the fluorescent product (resorufin).

  • Plot the initial velocities (V₀) against the substrate concentrations ([S]).

  • Determine Km and Vmax by fitting the data to the Michaelis-Menten equation or using a linearized plot.

Signaling Pathway and Experimental Workflow

G cluster_reaction Coupled Enzymatic Reactions cluster_workflow Experimental Workflow sub Ac-L-Lys-D-Ala-D-Ala prod1 Ac-L-Lys-D-Ala + D-Ala sub->prod1 DD-Carboxypeptidase h2o2 H₂O₂ prod1->h2o2 DAAO resorufin Resorufin (Fluorescent) h2o2->resorufin HRP amplex Amplex Red amplex->resorufin prep_cocktail Prepare Reaction Cocktail add_substrate Add Substrate Dilutions prep_cocktail->add_substrate initiate Initiate with Enzyme add_substrate->initiate monitor Monitor Fluorescence initiate->monitor analyze Determine Km and Vmax monitor->analyze

Caption: Coupled reaction pathway and workflow for the fluorescent assay.

Data Presentation

Table 1: Kinetic Parameters of DD-Carboxypeptidases
Enzyme SourceEnzyme (PBP)SubstrateKm (mM)Vmax (nmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Assay MethodReference
Escherichia coliPBP5Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala4.8 ± 0.91400 ± 10011.52.4 x 10³Spectrophotometric[1]
Escherichia coliPBP6Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala10.0 ± 1.5280 ± 302.22.2 x 10²Spectrophotometric[1]
Streptomyces R61DD-peptidaseNα,Nε-diacetyl-L-Lys-D-Ala-D-Ala10--3.5 x 10³Not Specified[4]
Bacillus megateriumDD-carboxypeptidaseUDP-MurNAc-L-Ala-D-Glu-meso-Dap-D-Ala-D-Ala0.11---Radiochemical[5]

Note: Vmax and kcat values are often reported in different units and may require conversion for direct comparison. Experimental conditions such as pH and temperature can significantly influence these parameters.

Conclusion

The choice of method for determining the Km and Vmax of DD-carboxypeptidase depends on several factors, including the availability of specific substrates and instrumentation, the required sensitivity, and the throughput needs. The continuous spectrophotometric assay is straightforward but may lack sensitivity and be prone to interference. The HPLC-based method is highly specific and sensitive but is discontinuous and has lower throughput. The fluorescent coupled-enzyme assay offers high sensitivity and is well-suited for high-throughput screening applications. By carefully selecting and implementing the appropriate method, researchers can obtain reliable kinetic data to advance their studies on DD-carboxypeptidases and the development of novel antibiotics.

References

Practical Guide to the Synthesis of Radiolabeled Acetyl-Lys-D-Ala-D-Ala: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of radiolabeled Acetyl-Lys-D-Ala-D-Ala, a crucial tool in studying bacterial cell wall biosynthesis and the mechanism of action of glycopeptide antibiotics. The following sections detail the necessary materials, step-by-step protocols for solid-phase peptide synthesis, on-resin acetylation and radiolabeling, purification, and characterization of the final product.

Application and Significance

Radiolabeled this compound serves as a vital probe in various biochemical assays. Its structural similarity to the natural peptidoglycan precursor terminus allows it to be a substrate for penicillin-binding proteins (PBPs) and D-alanyl-D-alanine carboxypeptidases. The incorporation of a radiolabel, such as Carbon-14 (¹⁴C) or Tritium (³H), enables sensitive detection and quantification in studies investigating enzyme kinetics, inhibitor screening, and bacterial cell wall metabolism.

Synthesis Overview

The synthesis of radiolabeled this compound is a multi-step process that begins with the solid-phase peptide synthesis (SPPS) of the Lys-D-Ala-D-Ala tripeptide. This is followed by the on-resin acetylation of the N-terminus and the lysine side chain, incorporating the radiolabel. The peptide is then cleaved from the resin, purified by high-performance liquid chromatography (HPLC), and its identity and purity are confirmed by mass spectrometry and radiometric analysis.

Experimental Protocols

Materials and Reagents
  • Resins: Fmoc-D-Ala-Wang resin or 2-chlorotrityl chloride resin

  • Amino Acids: Fmoc-D-Ala-OH, Fmoc-L-Lys(Boc)-OH

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Acetylation Reagent: Acetic anhydride

  • Radiolabeled Acetylation Reagent: [1-¹⁴C]Acetic anhydride or [³H]Acetic anhydride

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solvents: DMF, DCM (Dichloromethane), Acetonitrile (ACN), Methanol

  • Purification: Reversed-phase HPLC system, C18 column

  • Analysis: Mass spectrometer (e.g., ESI-MS), Liquid scintillation counter

Part 1: Solid-Phase Peptide Synthesis of Lys-D-Ala-D-Ala

This protocol outlines the synthesis of the tripeptide backbone on a solid support using Fmoc chemistry.

  • Resin Swelling: Swell the Fmoc-D-Ala-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the D-alanine. Wash the resin thoroughly with DMF and DCM.

  • Coupling of the second D-Ala:

    • In a separate vial, dissolve Fmoc-D-Ala-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the amino acid mixture to activate it.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added D-alanine.

  • Coupling of Lysine:

    • Activate Fmoc-L-Lys(Boc)-OH (3 eq) using the same procedure as in step 3.

    • Couple the activated lysine to the resin and wash.

  • Final Fmoc Deprotection: Repeat step 2 to deprotect the N-terminus of the lysine residue. The resin now contains the tripeptide Lys-D-Ala-D-Ala.

Part 2: On-Resin Acetylation and Radiolabeling

This step introduces the acetyl group, including the radiolabel, to the N-terminus and the lysine side chain.

  • Acetylation Reaction Mixture Preparation:

    • For non-radiolabeled synthesis, prepare a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.

    • For radiolabeling, in a well-ventilated fume hood, carefully prepare a solution containing a mixture of unlabeled acetic anhydride and a known amount of [1-¹⁴C]acetic anhydride or [³H]acetic anhydride (e.g., 1-5 mCi) with DIPEA in DMF. The total amount of acetic anhydride should be in excess (10 eq) relative to the peptide on the resin.

  • On-Resin Acetylation: Add the acetylation mixture to the resin and shake for 2 hours at room temperature.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

Part 3: Cleavage, Purification, and Characterization
  • Cleavage from Resin: Treat the dried resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

  • Peptide Precipitation and Isolation: Filter the resin and precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum.

  • Purification by HPLC:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the peptide using a reversed-phase C18 HPLC column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile using a UV detector (at 220 nm) and a radioactivity detector.

    • Collect the fractions corresponding to the radiolabeled this compound.

  • Characterization:

    • Mass Spectrometry: Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS). The expected mass will be calculated based on the elemental composition of this compound.

    • Radiochemical Purity: Analyze the purified product by radio-HPLC to determine its radiochemical purity.

    • Specific Activity: Determine the specific activity by quantifying the amount of peptide (e.g., by UV absorbance at 220 nm against a standard curve) and measuring the radioactivity of a known amount using a liquid scintillation counter.

Quantitative Data Summary

The following tables provide expected quantitative data for the synthesis of radiolabeled this compound. These values are illustrative and may vary depending on the specific reaction conditions and scale.

Table 1: Synthesis and Purification Yields

StepParameterExpected Value
Solid-Phase Peptide SynthesisCrude Peptide Yield70-90%
HPLC PurificationPurified Peptide Yield30-50% (from crude)
Overall YieldOverall Synthesis Yield20-45%

Table 2: Radiolabeling and Product Characteristics

Parameter¹⁴C-Labeling³H-Labeling
Radiochemical Yield > 80%> 70%
Radiochemical Purity (post-HPLC) > 98%> 98%
Specific Activity 50-60 mCi/mmol20-30 Ci/mmol
Molecular Weight (Monoisotopic) 372.21 g/mol 372.21 g/mol

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis of radiolabeled this compound.

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Labeling On-Resin Radiolabeling cluster_Cleavage Cleavage & Purification cluster_Analysis Analysis Resin Fmoc-D-Ala-Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-D-Ala-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Lys(Boc)-OH Deprotection2->Coupling2 Final_Deprotection Final Fmoc Deprotection Coupling2->Final_Deprotection Acetylation Acetylation with [14C] or [3H] Acetic Anhydride Final_Deprotection->Acetylation Cleavage Cleavage from Resin Acetylation->Cleavage Purification HPLC Purification Cleavage->Purification Analysis Mass Spectrometry & Radiometric Analysis Purification->Analysis

Caption: Workflow for the synthesis of radiolabeled this compound.

Signaling_Pathway_Interaction cluster_Bacterial_Cell_Wall Bacterial Cell Wall Synthesis cluster_Inhibition Mechanism of Action UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (ending in D-Ala-D-Ala) Lipid_II Lipid II UDP_MurNAc_pentapeptide->Lipid_II Translocase Peptidoglycan_Polymer Nascent Peptidoglycan Lipid_II->Peptidoglycan_Polymer Transglycosylase Crosslinked_Peptidoglycan Cross-linked Peptidoglycan Peptidoglycan_Polymer->Crosslinked_Peptidoglycan Transpeptidase (PBP) Radiolabeled_Peptide Radiolabeled This compound Radiolabeled_Peptide->Crosslinked_Peptidoglycan Substrate for PBP Vancomycin Vancomycin Vancomycin->UDP_MurNAc_pentapeptide Binds to D-Ala-D-Ala

Caption: Interaction of this compound with the bacterial cell wall synthesis pathway.

Application Notes and Protocols for In Vitro Reconstitution of Peptidoglycan Synthesis with Acetyl-Lys-D-Ala-D-Ala

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall, a structure essential for survival, is primarily composed of peptidoglycan (PG). The intricate biosynthesis of PG presents a venerable target for antimicrobial agents. In vitro reconstitution of PG synthesis provides a powerful, controlled environment to dissect the enzymatic activities of the key players in this pathway and to screen for novel inhibitors. This document details the application and protocols for an in vitro system utilizing the synthetic tripeptide, Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala, to probe the later stages of PG synthesis, particularly the transpeptidation reaction catalyzed by penicillin-binding proteins (PBPs).

The D-Ala-D-Ala motif at the terminus of the pentapeptide stem of Lipid II is the crucial recognition site for transpeptidases, which catalyze the cross-linking of adjacent peptide stems, providing the structural integrity of the cell wall.[1] The use of a synthetic, soluble tripeptide like Acetyl-Lys-D-Ala-D-Ala allows for the investigation of PBP activity in a simplified, cell-free system, obviating the need for the complex, membrane-bound Lipid II precursor. This approach is particularly advantageous for high-throughput screening of potential antibiotics that target the transpeptidation step.

Application: A Tool for Discovering Novel Antibiotics

The in vitro reconstitution of peptidoglycan synthesis with this compound serves as a robust platform for:

  • High-Throughput Screening (HTS) of PBP Inhibitors: The assay can be adapted for a high-throughput format to screen large compound libraries for novel inhibitors of transpeptidases (PBPs).[2][3]

  • Enzyme Kinetics and Characterization: It allows for the detailed kinetic analysis of PBP activity, including the determination of Michaelis-Menten constants (Km and Vmax) for the peptide substrate.

  • Structure-Activity Relationship (SAR) Studies: The system can be used to evaluate the impact of modifications to the peptide substrate or inhibitor molecules on PBP activity.

  • Mechanism of Action Studies: It provides a means to investigate the molecular mechanism of known and novel antibiotics that target the transpeptidation step of peptidoglycan synthesis.

Experimental Protocols

Protocol 1: In Vitro Transpeptidase (PBP) Activity Assay

This protocol describes a method to measure the D,D-carboxypeptidase activity of a purified PBP, which is a partial reaction of the transpeptidation process, using this compound as a substrate. The release of the terminal D-alanine is monitored.

Materials:

  • Purified Penicillin-Binding Protein (PBP) (e.g., PBP4 from Staphylococcus aureus)

  • Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala tripeptide

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2)

  • D-Amino Acid Oxidase (DAAO)

  • Horseradish Peroxidase (HRP)

  • Amplex Red reagent

  • 96-well microplate

  • Microplate reader (fluorescence)

Procedure:

  • Prepare Reagents:

    • Dissolve the this compound tripeptide in the reaction buffer to a stock concentration of 10 mM.

    • Prepare a working solution of the PBP in reaction buffer. The optimal concentration should be determined empirically.

    • Prepare a detection mix containing DAAO, HRP, and Amplex Red in reaction buffer according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of the reaction buffer to each well.

    • Add 10 µL of the PBP working solution to the appropriate wells. Include wells without PBP as a negative control.

    • To test for inhibition, add 10 µL of the test compound at various concentrations to the wells. Add 10 µL of vehicle (e.g., DMSO) to control wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the Reaction:

    • Add 10 µL of the this compound stock solution to each well to initiate the reaction. The final concentration of the tripeptide will be 1 mM.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.

  • Detection of D-Alanine Release:

    • Stop the PBP reaction by adding 20 µL of the detection mix to each well.

    • Incubate the plate at 37°C for 15-30 minutes, protected from light.

    • Measure the fluorescence using a microplate reader with excitation at 530-560 nm and emission at ~590 nm.

  • Data Analysis:

    • Subtract the fluorescence of the negative control (no PBP) from all other readings.

    • Calculate the percentage of inhibition for each test compound concentration.

    • Determine the IC50 value for active inhibitors.

Protocol 2: High-Throughput Screening (HTS) for PBP Inhibitors

This protocol is an adaptation of Protocol 1 for a high-throughput screening format.

Materials:

  • Same as Protocol 1

  • 384-well microplates

  • Automated liquid handling system (optional)

Procedure:

  • Compound Plating:

    • Using an automated liquid handler or a multichannel pipette, add a small volume (e.g., 1 µL) of each compound from a compound library (typically dissolved in DMSO) to the wells of a 384-well plate.

    • Include appropriate controls: positive control (no inhibitor) and negative control (no enzyme).

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing the PBP in reaction buffer.

    • Dispense the PBP master mix into all wells of the compound plate.

    • Pre-incubate the plate at room temperature for a short period (e.g., 10 minutes).

    • Prepare a master mix containing the this compound substrate in reaction buffer.

    • Dispense the substrate master mix into all wells to start the reaction.

  • Incubation and Detection:

    • Incubate the plate at 37°C for an optimized time.

    • Add the detection mix (DAAO, HRP, Amplex Red) to all wells.

    • Incubate for the detection reaction to proceed.

    • Read the fluorescence on a plate reader.

  • Data Analysis:

    • Normalize the data based on the positive and negative controls.

    • Identify "hits" as compounds that show a significant reduction in fluorescence compared to the positive control.

    • Confirm hits through dose-response experiments to determine IC50 values.

Data Presentation

Table 1: Components for In Vitro PBP Activity Assay

ComponentStock ConcentrationFinal ConcentrationPurpose
Purified PBP1 mg/mL1-10 µg/mLEnzyme source
This compound10 mM1 mMSubstrate
HEPES, pH 7.51 M50 mMBuffer
MgCl21 M10 mMDivalent cation cofactor
D-Amino Acid Oxidase1 U/mL0.02 U/mLDetects D-Ala release
Horseradish Peroxidase10 U/mL0.2 U/mLSignal amplification
Amplex Red10 mM50 µMFluorogenic substrate
Test CompoundVariesVariesPotential inhibitor

Visualizations

Peptidoglycan_Synthesis_Pathway UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_L_Ala UDP-MurNAc-L-Ala UDP_MurNAc->UDP_MurNAc_L_Ala MurC UDP_MurNAc_Tripeptide UDP-MurNAc-Tripeptide UDP_MurNAc_L_Ala->UDP_MurNAc_Tripeptide MurD, MurE UDP_MurNAc_Pentapeptide UDP-MurNAc-Pentapeptide (L-Ala-γ-D-Glu-L-Lys-D-Ala-D-Ala) UDP_MurNAc_Tripeptide->UDP_MurNAc_Pentapeptide MurF + D-Ala-D-Ala Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG + UDP-GlcNAc Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Glycosyltransferase (PBP) Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidase (PBP) Target of Assay

Caption: Overview of the peptidoglycan biosynthesis pathway.

PBP_Assay_Workflow Start Start Add_PBP Add Purified PBP and Test Compound Start->Add_PBP Pre_Incubate Pre-incubate (15 min, 37°C) Add_PBP->Pre_Incubate Add_Substrate Add this compound Pre_Incubate->Add_Substrate Incubate Incubate (30-60 min, 37°C) Add_Substrate->Incubate Add_Detection Add Detection Mix (DAAO, HRP, Amplex Red) Incubate->Add_Detection Detect_Fluorescence Measure Fluorescence Add_Detection->Detect_Fluorescence Analyze Analyze Data (IC50) Detect_Fluorescence->Analyze

Caption: Workflow for the in vitro PBP activity assay.

References

Application Note: High-Throughput Analysis of D,D-Carboxypeptidase Activity using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the detection and quantification of Acetyl-Lys-D-Ala-D-Ala cleavage products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This assay provides a powerful tool for screening and characterizing inhibitors of D,D-carboxypeptidases, enzymes crucial for bacterial cell wall metabolism and a key target for novel antibiotic development. The detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation are provided for researchers in microbiology, drug discovery, and biochemistry.

Introduction

The bacterial cell wall, a unique and essential structure, is a primary target for many antibiotics. The final steps of peptidoglycan biosynthesis and remodeling are carried out by a family of enzymes known as penicillin-binding proteins (PBPs), which include D,D-carboxypeptidases. These enzymes are responsible for cleaving the terminal D-alanine from the pentapeptide stem of peptidoglycan precursors (N-acetylmuramic acid-N-acetylglucosamine-L-Ala-D-Glu-L-Lys-D-Ala-D-Ala). This cleavage is a critical step in controlling the extent of cross-linking in the peptidoglycan mesh, thereby influencing cell shape and integrity.[1]

The substrate mimic, this compound, is a valuable tool for studying the activity of D,D-carboxypeptidases. Its cleavage results in the formation of Acetyl-Lys-D-Ala and D-alanine. Traditional methods for monitoring this reaction, such as HPLC with UV detection, can lack the sensitivity and specificity required for high-throughput screening and detailed kinetic analysis. Mass spectrometry, with its high sensitivity, selectivity, and speed, offers a superior alternative for directly measuring the substrate and its cleavage products.

This application note provides a comprehensive protocol for an LC-MS/MS-based assay to monitor the cleavage of this compound by D,D-carboxypeptidases.

Experimental Workflow

The overall experimental workflow for the mass spectrometry-based detection of this compound cleavage is outlined below. This process involves the enzymatic reaction followed by sample preparation and LC-MS/MS analysis.

experimental_workflow cluster_reaction Enzymatic Reaction cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Substrate This compound Reaction Incubation Substrate->Reaction Enzyme D,D-Carboxypeptidase Enzyme->Reaction Products Acetyl-Lys-D-Ala + D-Ala Quench Quench Reaction (e.g., Acidification) Products->Quench Reaction->Products Centrifuge Centrifugation Quench->Centrifuge SPE Solid Phase Extraction (SPE) Centrifuge->SPE LC Liquid Chromatography (Separation) SPE->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for D,D-carboxypeptidase activity assay.

Materials and Reagents

  • Substrate: this compound (custom synthesis or commercial supplier)

  • Enzyme: Purified D,D-carboxypeptidase (e.g., from Streptomyces sp. or E. coli)

  • Buffer: 50 mM HEPES, pH 7.5

  • Quenching Solution: 10% Trichloroacetic acid (TCA) or 1% Formic Acid

  • LC-MS Grade Water

  • LC-MS Grade Acetonitrile

  • Formic Acid (LC-MS grade)

  • Solid Phase Extraction (SPE) Cartridges: C18, 100 mg

Protocols

D,D-Carboxypeptidase Enzymatic Assay
  • Prepare a stock solution of this compound in assay buffer.

  • Prepare serial dilutions of the D,D-carboxypeptidase enzyme in assay buffer.

  • In a microcentrifuge tube, combine 50 µL of the substrate solution with 50 µL of the enzyme solution.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 15, 30, 60 minutes).

  • Terminate the reaction by adding 10 µL of 10% TCA.

  • Centrifuge the mixture at 14,000 x g for 10 minutes to pellet any precipitated protein.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Sample Preparation for LC-MS/MS
  • Condition a C18 SPE cartridge with 1 mL of acetonitrile followed by 1 mL of 0.1% formic acid in water.

  • Load the supernatant from the enzymatic assay onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other hydrophilic impurities.

  • Elute the peptides with 500 µL of 50% acetonitrile containing 0.1% formic acid.

  • Dry the eluate in a vacuum concentrator.

  • Reconstitute the sample in 100 µL of 2% acetonitrile, 0.1% formic acid in water for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 50% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) operating in positive ion mode.

  • Ionization Source: Electrospray ionization (ESI).

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer. The transitions to monitor are:

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Acetyl-Lys-D-Ala: Precursor ion (m/z) -> Product ion (m/z)

    • D-Ala: Precursor ion (m/z) -> Product ion (m/z) (Note: The exact m/z values will need to be determined by direct infusion of the standards.)

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be used to determine the kinetic parameters of the D,D-carboxypeptidase. The following table presents representative kinetic data for E. coli PBP 5 and PBP 6 with the substrate Nα,Nε-dithis compound, which is structurally very similar to this compound.[2]

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
PBP 5 Nα,Nε-dithis compound1.4 ± 0.20.5 ± 0.03357
PBP 6 Nα,Nε-dithis compound0.2 ± 0.040.01 ± 0.00150

Signaling Pathway: Peptidoglycan Recycling

The cleavage of the terminal D-Ala-D-Ala is a key step in the bacterial peptidoglycan recycling pathway. This process allows the bacterium to salvage and reuse components of its cell wall during growth and division, contributing to cellular economy and fitness. The diagram below illustrates the central role of D,D-carboxypeptidases in this pathway.

peptidoglycan_recycling cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm PGN Peptidoglycan Lytic_Transglycosylase Lytic Transglycosylase PGN->Lytic_Transglycosylase Endopeptidase Endopeptidase PGN->Endopeptidase Muropeptides Muropeptides (e.g., GlcNAc-MurNAc-L-Ala-D-Glu-L-Lys-D-Ala-D-Ala) Lytic_Transglycosylase->Muropeptides Endopeptidase->Muropeptides AmpG AmpG Permease Muropeptides->AmpG UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide AmpG->UDP_MurNAc_pentapeptide DD_Carboxypeptidase D,D-Carboxypeptidase (e.g., PBP5, PBP6) UDP_MurNAc_pentapeptide->DD_Carboxypeptidase Cleavage of terminal D-Ala UDP_MurNAc_tetrapeptide UDP-MurNAc-tetrapeptide DD_Carboxypeptidase->UDP_MurNAc_tetrapeptide Recycled_peptides Recycled Peptides DD_Carboxypeptidase->Recycled_peptides Release of D-Ala Mpl Mpl Ligase UDP_MurNAc_tetrapeptide->Mpl Recycled_peptides->Mpl MurF MurF Ligase Mpl->MurF New_PGN_synthesis New Peptidoglycan Synthesis MurF->New_PGN_synthesis DAla_DAla D-Ala-D-Ala DAla_DAla->MurF

Caption: Peptidoglycan recycling pathway in bacteria.

Conclusion

The LC-MS/MS method detailed in this application note provides a highly sensitive and specific platform for studying the activity of D,D-carboxypeptidases. This assay can be readily adapted for high-throughput screening of potential inhibitors, facilitating the discovery of novel antibacterial agents. The provided protocols and diagrams serve as a valuable resource for researchers working in the field of bacterial cell wall biology and antibiotic development.

References

Troubleshooting & Optimization

Technical Support Center: DD-Carboxypeptidase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with DD-carboxypeptidase assays. The information is designed to help optimize experimental conditions and resolve common issues encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My DD-carboxypeptidase shows low or no activity. What are the potential causes and solutions?

A1: Low or absent enzyme activity is a common issue. Consider the following factors:

  • Sub-optimal Buffer Conditions: DD-carboxypeptidase activity is highly dependent on pH, ionic strength, and temperature.[1] Some enzymes have specific pH optima, such as acidic or alkaline conditions.[2][3]

    • Troubleshooting:

      • Verify the pH of your buffer and ensure it aligns with the known or predicted optimum for your specific enzyme.

      • Optimize the salt concentration in your assay buffer.

      • Ensure the assay is performed at the optimal temperature for your enzyme.[1]

  • Improper Substrate Selection: The choice of substrate is critical. Some DD-carboxypeptidases have strict substrate specificity.[1][4][5] An artificial substrate like Nα,Nε-diacetyl-Lys-D-Ala-D-Ala may not be suitable for all enzymes; a peptidoglycan-mimetic substrate might be necessary to observe activity.[6]

    • Troubleshooting:

      • Test a panel of different substrates, including both artificial and peptidoglycan-mimetic peptides.

      • Consult the literature for substrates used with homologous enzymes.

  • Enzyme Instability: The protein may be unstable or inactive.

    • Troubleshooting:

      • Confirm the integrity and concentration of your purified enzyme using methods like SDS-PAGE and a protein concentration assay (e.g., Bradford).

      • Assess the activity of your enzyme preparation using a fluorescently labeled penicillin like BOCILLIN FL to confirm its ability to bind β-lactams.[6][7]

Q2: How do I choose the right substrate for my DD-carboxypeptidase assay?

A2: Substrate selection is crucial for a successful assay. Here are some guidelines:

  • Artificial vs. Peptidoglycan-Mimetic Substrates:

    • Artificial Substrates: Simpler, commercially available peptides like Nα,Nε-dithis compound are commonly used.[6] Chromogenic substrates, such as those containing a p-nitroaniline moiety, allow for a convenient absorbance-based assay.[8]

    • Peptidoglycan-Mimetic Substrates: These more closely resemble the natural substrate (e.g., L-Ala-γ-D-Glu-L-Lys-D-Ala-D-Ala) and may be required for enzymes with high specificity.[6]

  • Considerations for Substrate Design: The amino acid preceding the C-terminal D-Ala-D-Ala can significantly influence substrate binding and hydrolysis.[4]

Substrate TypeExampleDetection MethodProsCons
Artificial Nα,Nε-dithis compoundHPLC, D-amino acid oxidase coupled assayCommercially available, well-characterizedMay not be a substrate for all DD-carboxypeptidases
Chromogenic Acetyl-D-amino acid-p-nitroanilineSpectrophotometryContinuous, high-throughputMay have lower specificity
Peptidoglycan-Mimetic L-Ala-γ-D-Glu-L-Lys-D-Ala-D-AlaHPLC, D-amino acid oxidase coupled assayMore physiologically relevantMay require custom synthesis

Q3: What are the recommended buffer conditions for a DD-carboxypeptidase assay?

A3: Optimal buffer conditions can vary significantly between different DD-carboxypeptidases. However, here is a general starting point based on published data:

ParameterRecommended RangeNotes
pH 5.0 - 9.0Some enzymes are more active at acidic pH, while others prefer alkaline conditions.[1][2][3]
Temperature 30 - 37 °CThe optimal temperature should be determined empirically for each enzyme.[1][6]
Bivalent Cations 2 - 3 mM MgCl₂Some DD-carboxypeptidases may require bivalent cations for optimal activity.[4]
Ionic Strength 40 mMThis should be optimized for your specific enzyme.[1]

Q4: I am having trouble distinguishing the activity of my target DD-carboxypeptidase from other penicillin-binding proteins (PBPs) in my sample. How can I improve specificity?

A4: This is a common challenge, especially when working with cell lysates or partially purified samples where multiple PBPs with overlapping activities may be present.[9][10]

  • Specific Inhibitors: If available, use a specific inhibitor to differentiate the activity of your enzyme of interest from others.[11]

  • Enzyme Purification: The most reliable method is to purify the DD-carboxypeptidase of interest to homogeneity. Affinity chromatography, such as ampicillin-affinity or Ni-NTA chromatography for His-tagged proteins, is commonly used.[12][13]

  • Genetic Knockouts: If working with a bacterial system, using a strain with a knockout of your target DD-carboxypeptidase gene can serve as a negative control to confirm that the observed activity is due to your enzyme of interest.

Experimental Protocols

Protocol 1: General DD-Carboxypeptidase Activity Assay using a Peptidoglycan-Mimetic Substrate

This protocol is based on the detection of released D-alanine using a D-amino acid oxidase-coupled reaction.[6]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following:

      • Purified DD-carboxypeptidase (e.g., 2 µg)

      • Varying concentrations of a peptidoglycan-mimetic substrate (e.g., L-Ala-γ-D-Glu-L-Lys-D-Ala-D-Ala) ranging from 0.25 to 12 mM.[6]

      • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5).[6]

    • Adjust the final reaction volume to 60 µL with the assay buffer.[6]

  • Incubation: Incubate the reaction mixture for 30 minutes at 37 °C.[6]

  • Detection:

    • Prepare a fresh enzyme-coenzyme mix containing: 50 mM Tris-HCl (pH 8.5), 0.3 mg/mL FAD, 10 µg/mL horseradish peroxidase, and 5 mg/mL D-amino acid oxidase.[6]

    • Add 140 µL of the enzyme-coenzyme mix to the reaction tube.[6]

    • Incubate for an additional 5 minutes at 37 °C.[6]

  • Measurement: Measure the absorbance at 460 nm using a spectrophotometer.[6] The amount of free D-alanine is determined by comparing the absorbance to a standard curve of known D-alanine concentrations.

Visualizations

Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection of Product Enzyme Purified DD-Carboxypeptidase Incubation Incubate at 37°C Enzyme->Incubation Substrate Peptide Substrate Substrate->Incubation Buffer Assay Buffer Buffer->Incubation Detection_Mix Add Detection Reagents Incubation->Detection_Mix Measurement Measure Signal (e.g., Absorbance) Detection_Mix->Measurement

Caption: General workflow for a DD-carboxypeptidase assay.

Troubleshooting_Logic Start Low/No Enzyme Activity Check_Buffer Are buffer conditions optimal? (pH, Temp, Salt) Start->Check_Buffer Check_Substrate Is the substrate appropriate? Start->Check_Substrate Check_Enzyme Is the enzyme active and intact? Start->Check_Enzyme Optimize_Buffer Optimize buffer conditions Check_Buffer->Optimize_Buffer No Test_Substrates Test alternative substrates Check_Substrate->Test_Substrates No Verify_Enzyme Check enzyme integrity (SDS-PAGE) and activity (BOCILLIN FL) Check_Enzyme->Verify_Enzyme No

Caption: Troubleshooting logic for low DD-carboxypeptidase activity.

References

troubleshooting poor signal in Acetyl-Lys-D-Ala-D-Ala HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of the tripeptide Acetyl-Lys-D-Ala-D-Ala. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to poor signal and other chromatographic problems.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the analysis of this compound?

A1: For a starting point, a standard reversed-phase HPLC method is recommended. Due to the peptide nature of this compound, a C18 column is a suitable choice. Peptides are typically analyzed using a shallow gradient with a mobile phase consisting of water and acetonitrile, both containing an acidic modifier to improve peak shape.

Recommended Initial HPLC Protocol:

ParameterRecommendation
Column C18, 5 µm particle size, 100-120 Å pore size, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215-220 nm
Injection Volume 10 µL
Sample Preparation Dissolve in Mobile Phase A or water. The peptide is soluble in water up to 10 mg/mL.

Q2: I am not seeing any peak for my this compound sample. What are the possible causes?

A2: A complete lack of signal can be due to several factors, ranging from sample preparation to instrument issues. First, confirm the proper preparation and injection of your sample. Ensure the detector is on and set to the correct wavelength (215-220 nm is appropriate for peptide bonds). Verify the HPLC system is functioning correctly by injecting a known standard. Also, check for leaks in the system, as this can prevent the sample from reaching the detector.

Q3: My peak is very small. How can I improve the signal intensity?

A3: Low signal intensity can be addressed by optimizing several parameters. Consider increasing the sample concentration if possible. You can also try increasing the injection volume, but be mindful of potential peak broadening. Optimizing the mobile phase is crucial; the choice and concentration of the acidic modifier can significantly impact signal intensity, especially if you are using a mass spectrometer for detection. For UV detection, ensure you are using a low wavelength (215-220 nm) where the peptide bond absorbs.

Q4: Why is Trifluoroacetic Acid (TFA) commonly used in the mobile phase for peptide analysis?

A4: Trifluoroacetic acid (TFA) is a widely used ion-pairing agent in reversed-phase HPLC of peptides. It serves multiple purposes:

  • Improved Peak Shape: TFA forms ion pairs with the positively charged residues of the peptide, reducing interactions with the silica backbone of the stationary phase and minimizing peak tailing.

  • Increased Retention: By neutralizing the charge, TFA can increase the hydrophobicity of the peptide, leading to better retention on the reversed-phase column.

  • pH Control: It maintains a low pH, which is generally beneficial for the stability of silica-based columns and ensures consistent ionization of the peptide.

However, it is important to note that TFA can suppress the signal in mass spectrometry (MS) detection.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Secondary Interactions The free amine group on the lysine residue can interact with residual silanols on the column packing, causing peak tailing. Increase the concentration of the acidic modifier (e.g., TFA to 0.15% or 0.2%) to improve ion pairing and mask these interactions.
Column Overload Injecting too much sample can lead to peak fronting. Reduce the sample concentration or injection volume.
Inappropriate Mobile Phase pH The pH of the mobile phase affects the ionization state of the peptide. Ensure the pH is low enough (around 2-3 with 0.1% TFA) to protonate the lysine side chain and the N-terminus.
Column Contamination or Degradation If the column is old or has been used with incompatible samples, it may lead to poor peak shape. Flush the column with a strong solvent wash or replace it if necessary.
Problem 2: Low Signal Intensity / Poor Sensitivity
Possible Cause Recommended Solution
Suboptimal Detection Wavelength This compound lacks a strong chromophore. Detection should be performed at a low UV wavelength (215-220 nm) to detect the peptide bonds.
Ion Suppression (for LC-MS) If using MS detection, TFA is a known signal suppressor. Consider replacing TFA with formic acid (FA) or difluoroacetic acid (DFA), which are more MS-friendly.
Sample Degradation Peptides can be susceptible to degradation. Ensure your sample is fresh and has been stored properly at -20°C. Prepare samples fresh before analysis.
Sample Adsorption The peptide may be adsorbing to vials or tubing. Using low-adsorption vials can sometimes help.

Quantitative Impact of Mobile Phase Additive on MS Signal:

The choice of acidic modifier has a significant impact on signal intensity in LC-MS. While TFA provides excellent chromatography for UV detection, it can severely suppress the signal in a mass spectrometer.

Mobile Phase Additive Relative MS Signal Intensity Chromatographic Peak Shape (UV)
0.1% Formic Acid (FA)HighGood to Moderate
0.1% Difluoroacetic Acid (DFA)MediumExcellent
0.1% Trifluoroacetic Acid (TFA)LowExcellent

This table provides a generalized comparison. Actual results may vary depending on the specific peptide and instrument conditions.

Problem 3: Retention Time Shifts
Possible Cause Recommended Solution
Inconsistent Mobile Phase Preparation Small variations in the concentration of the organic modifier or the acidic additive can lead to shifts in retention time. Prepare mobile phases carefully and consistently.
Fluctuations in Column Temperature Changes in ambient temperature can affect retention. Use a column oven to maintain a constant and stable temperature.
Column Equilibration Insufficient column equilibration before injection can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each run.
Pump Malfunction Issues with the HPLC pump can lead to an inconsistent mobile phase composition being delivered to the column. Check for pressure fluctuations and perform pump maintenance if necessary.

Visual Troubleshooting Workflows

To further aid in diagnosing issues, the following diagrams illustrate logical troubleshooting pathways.

Poor_Signal_Troubleshooting start Poor Signal Detected check_concentration Is Sample Concentration Sufficient? start->check_concentration increase_concentration Increase Sample Concentration check_concentration->increase_concentration No check_injection_volume Is Injection Volume Optimal? check_concentration->check_injection_volume Yes final_check Review System for Leaks and Proper Function increase_concentration->final_check increase_injection_volume Increase Injection Volume check_injection_volume->increase_injection_volume No check_wavelength Is Detection Wavelength Correct (215-220 nm)? check_injection_volume->check_wavelength Yes increase_injection_volume->final_check correct_wavelength Set Wavelength to 215-220 nm check_wavelength->correct_wavelength No check_ms_suppression Using MS Detection? check_wavelength->check_ms_suppression Yes correct_wavelength->final_check optimize_additive Switch from TFA to Formic Acid or DFA check_ms_suppression->optimize_additive Yes check_ms_suppression->final_check No optimize_additive->final_check Peak_Shape_Troubleshooting start Poor Peak Shape Observed peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting increase_tfa Increase TFA Concentration (e.g., to 0.15%) peak_tailing->increase_tfa reduce_load Reduce Sample Concentration/Injection Volume peak_fronting->reduce_load check_ph Verify Mobile Phase pH (around 2-3) increase_tfa->check_ph check_column_health Assess Column Health (Flush or Replace) check_ph->check_column_health reduce_load->check_column_health

improving the stability of Acetyl-Lys-D-Ala-D-Ala in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of the tripeptide Acetyl-Lys-D-Ala-D-Ala in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which this compound can degrade in an aqueous solution?

A1: Peptides like this compound are susceptible to several degradation pathways in solution. The primary routes of degradation are typically chemical and physical.[1][2][3] Chemical instability involves the breaking or formation of covalent bonds, leading to new chemical entities.[1][3] For this compound, this includes:

  • Hydrolysis: The peptide bonds between the amino acid residues can be cleaved by water, a process that is often catalyzed by acidic or basic conditions.[1][2]

  • Oxidation: The lysine residue is susceptible to oxidation, particularly at the ε-amino group, which can be initiated by reactive oxygen species, metal ions, or exposure to light.[4][5][6][7][8]

  • Deamidation: While this compound does not contain asparagine or glutamine, which are most prone to deamidation, the C-terminal amide (if present) could be susceptible to hydrolysis.[9][10][11][12]

Physical instability refers to changes in the peptide's three-dimensional structure without altering its covalent bonds.[1][3] This can include:

  • Aggregation: Peptide molecules can self-associate to form soluble or insoluble aggregates, which can lead to a loss of biological activity.[13][14]

  • Adsorption: The peptide can adsorb to the surfaces of storage containers, leading to a decrease in the effective concentration in the solution.

Q2: How does pH affect the stability of this compound in solution?

A2: The pH of a solution is a critical factor influencing the stability of peptides.[15][16] For this compound, pH can impact stability in the following ways:

  • Hydrolysis Rates: Both acid- and base-catalyzed hydrolysis of the peptide bonds can occur. The rate of hydrolysis is generally at its minimum in the neutral pH range and increases at acidic and alkaline pH.[1] For some peptides, acidic conditions (pH 1-3) can lead to cleavage at aspartate residues, while pH above 5 can promote deamidation of asparagine.[1][3] While this compound lacks these specific residues, the general principle of pH-dependent hydrolysis still applies.

  • Aggregation: The net charge of the peptide is influenced by pH. At its isoelectric point (pI), a peptide has a net neutral charge, which can minimize electrostatic repulsion between molecules and increase the likelihood of aggregation.[13][14]

  • Oxidation: The rate of oxidation of certain amino acid residues can also be pH-dependent.

Q3: What are some recommended storage conditions for this compound solutions to enhance stability?

A3: To minimize degradation, it is generally recommended to store peptide solutions under the following conditions:

  • Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.[2] Avoid repeated freeze-thaw cycles, as this can promote aggregation.

  • Protection from Light: Protect the solution from light to prevent light-induced oxidation.

  • Inert Atmosphere: For peptides susceptible to oxidation, purging the headspace of the storage vial with an inert gas like nitrogen or argon can help to displace oxygen.[1]

  • Proper pH: Store the peptide in a buffered solution at a pH where it exhibits maximum stability, which typically needs to be determined experimentally.

Troubleshooting Guides

Problem 1: I am observing a loss of peptide concentration over time in my solution.

Possible Cause Troubleshooting Step
Hydrolysis Optimize the pH of the solution using a suitable buffer system. For many peptides, a pH range of 3-5 can diminish deamidation and oxidation. Conduct a pH stability study to determine the optimal pH for this compound.
Oxidation Add an antioxidant, such as methionine or ascorbic acid, to the formulation. Ensure the solution is protected from light and consider purging the container with an inert gas.
Adsorption Use low-protein-binding microcentrifuge tubes or vials. The addition of surfactants like Polysorbate 20 or Polysorbate 80 at low concentrations (e.g., 0.01-0.1%) can also help to reduce adsorption.[1]
Aggregation Adjust the peptide concentration. Higher concentrations can promote aggregation.[13][14] Optimize the ionic strength of the buffer. The addition of certain excipients like sugars (e.g., sucrose, trehalose) or polyols (e.g., mannitol, sorbitol) can also help to prevent aggregation.

Illustrative Data: Effect of pH on Hydrolysis Rate (Example)

pHHalf-life (t1/2) at 25°C (days)
3.030
5.0150
7.090
9.045
Note: This is illustrative data. Actual rates must be determined experimentally.

Illustrative Data: Effect of Excipients on Aggregation (Example)

Formulation% Monomer Remaining after 7 days at 37°C
Peptide in Water65%
Peptide in PBS75%
Peptide in PBS + 5% Sucrose92%
Peptide in PBS + 0.05% Polysorbate 8088%
Note: This is illustrative data. Actual results must be determined experimentally.

Problem 2: I am seeing unexpected peaks in my HPLC analysis of the peptide solution.

Possible Cause Troubleshooting Step
Degradation Products The new peaks are likely degradation products. Characterize these impurities using mass spectrometry (MS) to identify the degradation pathway (e.g., hydrolysis, oxidation).
Oxidized Peptide If an oxidation product is suspected, the mass of the new peak should correspond to the addition of one or more oxygen atoms (+16 Da or +32 Da). Confirm by performing forced oxidation studies (e.g., with H₂O₂).
Hydrolyzed Peptide If hydrolysis is suspected, the masses of the new peaks should correspond to the cleavage of a peptide bond.

Experimental Protocols

Protocol 1: pH Stability Study of this compound

Objective: To determine the pH at which this compound exhibits the highest stability in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 4, 5, 6, 7, 8, and 9). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer solution. A typical starting concentration might be 1 mg/mL.

  • Incubation: Aliquot the samples into sealed, low-protein-binding vials and incubate them at a constant temperature (e.g., 4°C, 25°C, and 40°C).

  • Time Points: At specified time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each sample.

  • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (typically at 210-220 nm for the peptide bond).

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the percentage of remaining peptide against time for each pH. The degradation rate constant (k) can be determined from the slope of the natural logarithm of the concentration versus time, assuming first-order kinetics. The pH at which the degradation rate is lowest is the optimal pH for stability.

Protocol 2: Analysis of Degradation Products by LC-MS

Objective: To identify the degradation products of this compound in solution.

Methodology:

  • Forced Degradation: Subject the this compound solution to stress conditions to generate degradation products. These conditions can include:

    • Acidic/Basic Conditions: Incubate the peptide in 0.1 M HCl and 0.1 M NaOH.

    • Oxidative Conditions: Treat the peptide with a low concentration of hydrogen peroxide (e.g., 0.1-1%).

    • Thermal Stress: Incubate the peptide solution at an elevated temperature (e.g., 60-80°C).

    • Photostability: Expose the peptide solution to UV light.

  • LC-MS Analysis: Analyze the stressed samples using a liquid chromatography-mass spectrometry (LC-MS) system.

  • Data Interpretation: Compare the mass spectra of the peaks in the stressed samples to the mass of the intact peptide. An increase in mass may indicate oxidation, while a decrease may suggest hydrolysis or other fragmentation. Tandem mass spectrometry (MS/MS) can be used to sequence the degradation products and pinpoint the site of modification.

Visualizations

degradation_pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation This compound->Oxidation O₂, Metal Ions, Light Aggregation Aggregation This compound->Aggregation Concentration, pH Peptide Fragments Peptide Fragments Hydrolysis->Peptide Fragments Oxidized Peptide Oxidized Peptide Oxidation->Oxidized Peptide Soluble/Insoluble Aggregates Soluble/Insoluble Aggregates Aggregation->Soluble/Insoluble Aggregates

Caption: Major degradation pathways for this compound in solution.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare Buffers (Varying pH) Prepare Buffers (Varying pH) Dissolve Peptide Dissolve Peptide Prepare Buffers (Varying pH)->Dissolve Peptide Incubate at Controlled Temperatures Incubate at Controlled Temperatures Dissolve Peptide->Incubate at Controlled Temperatures Collect Samples at Time Points Collect Samples at Time Points Incubate at Controlled Temperatures->Collect Samples at Time Points RP-HPLC Analysis RP-HPLC Analysis Collect Samples at Time Points->RP-HPLC Analysis LC-MS for Degradant ID LC-MS for Degradant ID Collect Samples at Time Points->LC-MS for Degradant ID Data Analysis Data Analysis RP-HPLC Analysis->Data Analysis LC-MS for Degradant ID->Data Analysis Determine Optimal Stability Conditions Determine Optimal Stability Conditions Data Analysis->Determine Optimal Stability Conditions

Caption: Workflow for a pH stability study of this compound.

References

Technical Support Center: Overcoming Background Noise in Enzymatic Assays with Synthetic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with high background noise in enzymatic assays using synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background noise in enzymatic assays with synthetic peptides?

High background noise in enzymatic assays can originate from several sources, including the intrinsic properties of the synthetic peptide substrate, the purity of the enzyme and substrate, non-specific binding of assay components to the microplate, and interference from buffer components or the detection method itself. For instance, fluorescently labeled peptides may exhibit high background fluorescence, or impurities from peptide synthesis can interfere with the assay readout.[1][2]

Q2: How does the purity of the synthetic peptide substrate affect background signals?

The purity of a synthetic peptide is crucial for accurate and reliable assay results. Impurities from peptide synthesis, such as truncated or deletion sequences, by-products from protecting groups, or residual solvents like trifluoroacetic acid (TFA), can contribute to high background.[2][3] Some impurities may be inherently fluorescent or reactive with assay components, leading to a false signal. It is recommended to use peptides of high purity (typically >95%) for enzymatic assays.[3]

Q3: What is the role of control wells in identifying and correcting for background noise?

Control wells are essential for establishing a baseline and identifying the source of background noise.[4] Different types of controls are necessary:

  • Blank wells: Contain all assay components except the enzyme and substrate. These help determine the background signal from the buffer and detection reagents.

  • No-enzyme control: Contains the substrate and all other assay components except the enzyme. This control identifies any signal originating from substrate instability or non-enzymatic degradation.[4]

  • No-substrate control: Contains the enzyme and all other components except the substrate. This helps to measure any intrinsic signal from the enzyme preparation.[4]

By subtracting the average signal of the appropriate control wells from the experimental wells, a more accurate measurement of the true enzymatic activity can be obtained.[5]

Q4: Can buffer components contribute to high background?

Yes, certain buffer components can increase background noise. For example, some buffers may contain impurities that fluoresce at the same wavelength as the assay's reporter molecule. Reducing agents like DTT can also interfere with certain assay formats.[6] It is crucial to use high-purity reagents and to test different buffer compositions to find the one that provides the best signal-to-noise ratio.

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence-Based Assays

High background in fluorescence-based assays can be caused by autofluorescence of the peptide substrate, the enzyme, or other assay components, as well as by light scattering.

Troubleshooting Steps:

  • Assess Autofluorescence: Measure the fluorescence of each assay component individually (peptide substrate, enzyme, buffer) at the excitation and emission wavelengths of the assay.

  • Optimize Wavelengths: If possible, select excitation and emission wavelengths that maximize the signal from the product while minimizing the background fluorescence from other components.

  • Use a Red-Shifted Fluorophore: Fluorophores that excite and emit at longer wavelengths (red-shifted) are generally less prone to interference from autofluorescence of biological molecules.

  • Incorporate a Quencher: For some assays, it is possible to design a peptide substrate with a fluorophore and a quencher. Enzymatic cleavage of the peptide separates the two, leading to an increase in fluorescence. This "turn-on" system can significantly reduce background.

  • Check for Inner Filter Effect: At high concentrations, the substrate or other components can absorb the excitation or emission light, leading to a non-linear relationship between signal and product concentration. Diluting the sample can mitigate this effect.

Issue 2: Non-Specific Binding of Assay Components

Non-specific binding of the enzyme, substrate, or detection reagents to the microplate wells is a common cause of high background.

Troubleshooting Steps:

  • Blocking: Incubate the microplate wells with a blocking agent before adding the assay components. Common blocking agents include Bovine Serum Albumin (BSA), casein, and non-ionic detergents like Tween 20. The optimal blocking agent and concentration must be determined empirically for each assay.[2][3][7]

  • Addition of Detergents: Including a low concentration of a non-ionic detergent (e.g., 0.01% - 0.05% Tween 20) in the assay and wash buffers can help to reduce non-specific binding.[8] However, higher concentrations can sometimes inhibit enzyme activity, so optimization is key.

  • Plate Type: Consider using low-binding microplates, which are specifically treated to reduce non-specific adsorption of proteins and peptides.

Data Presentation

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1 - 5% (w/v)Readily available, effective for many applications.Can have lot-to-lot variability. May not be suitable for assays detecting phosphoproteins due to endogenous phosphatases.
Casein/Non-fat Dry Milk1 - 5% (w/v)Inexpensive and effective.Can interfere with some antibody-based detection methods and may contain endogenous enzymes.[3]
Fish Gelatin0.1 - 1% (w/v)Less cross-reactivity with mammalian antibodies compared to BSA or casein.Can be less effective than other blocking agents in some assays.[3]
Polyethylene Glycol (PEG)0.1 - 1% (w/v)Synthetic, protein-free blocker. Good for minimizing protein-protein interactions.May not be as effective as protein-based blockers for all surfaces.
Tween 200.01 - 0.1% (v/v)Reduces non-specific binding by disrupting hydrophobic interactions. Often used in combination with a protein blocker.Can inhibit some enzymes at higher concentrations.[8]

Table 2: Effect of Tween 20 Concentration on Signal-to-Noise Ratio (Illustrative Example)

Tween 20 Concentration (%)Signal (Arbitrary Units)Background (Arbitrary Units)Signal-to-Noise Ratio
0500010005.0
0.0148005009.6
0.05450030015.0
0.1400025016.0
0.5300020015.0

Note: This is an illustrative example. The optimal concentration of Tween 20 will vary depending on the specific assay and should be determined experimentally.

Experimental Protocols

Protocol 1: Assessing Peptide Substrate Purity

Objective: To evaluate the purity of a synthetic peptide substrate using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Synthetic peptide sample

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • UV detector

Methodology:

  • Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., water or a small amount of DMSO followed by dilution in water) to a final concentration of 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 10-20 µL of the peptide solution.

    • Run a linear gradient of Mobile Phase B from 5% to 95% over 30 minutes.

    • Monitor the elution profile at 214 nm or 280 nm (if the peptide contains tryptophan or tyrosine).

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the peptide as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: Optimizing Enzyme and Substrate Concentrations to Minimize Background

Objective: To determine the optimal concentrations of enzyme and substrate that yield a robust signal while minimizing background noise.

Methodology:

  • Enzyme Titration:

    • Set up a series of reactions with a fixed, saturating concentration of the synthetic peptide substrate (e.g., 5-10 times the estimated Km).

    • Vary the enzyme concentration over a wide range (e.g., from 0.1 nM to 1 µM).

    • Include a no-enzyme control for each concentration point.

    • Incubate for a fixed time and measure the signal.

    • Plot the signal (after subtracting the no-enzyme background) versus the enzyme concentration. Select an enzyme concentration that falls within the linear range of this curve for subsequent experiments.[4]

  • Substrate Titration:

    • Using the optimal enzyme concentration determined in the previous step, set up a series of reactions with varying concentrations of the synthetic peptide substrate (e.g., from 0.1 to 10 times the estimated Km).

    • Include a no-substrate control.

    • Measure the initial reaction rates (v₀) at each substrate concentration.

    • Plot v₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

  • Optimization for Signal-to-Noise:

    • Based on the determined Km, choose a substrate concentration that is at or slightly below the Km. This will ensure that the assay is sensitive to inhibitors and helps to keep the background from the substrate itself low.[4]

    • Fine-tune the enzyme concentration to achieve a desired signal window within a reasonable incubation time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range (less than 10-15% of substrate consumed).

Visualizations

experimental_workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent Prep Prepare Buffers, Enzyme, and Substrate Plate Coating Coat and Block Microplate Reagent Prep->Plate Coating Add Reagents Add Enzyme and Substrate to Wells Plate Coating->Add Reagents Incubation Incubate at Optimal Temperature Add Reagents->Incubation Signal Detection Read Signal (Fluorescence/Absorbance) Incubation->Signal Detection Background Subtraction Subtract Control Well Readings Signal Detection->Background Subtraction Data Plotting Plot and Analyze Kinetic Data Background Subtraction->Data Plotting

Caption: A generalized workflow for an enzymatic assay.

troubleshooting_flowchart start High Background Detected check_controls Analyze Control Wells (Blank, No-Enzyme, No-Substrate) start->check_controls high_blank High Blank Signal? check_controls->high_blank high_no_enzyme High No-Enzyme Signal? high_blank->high_no_enzyme No sol_buffer Check Buffer Purity and Autofluorescence high_blank->sol_buffer Yes high_no_substrate High No-Substrate Signal? high_no_enzyme->high_no_substrate No sol_substrate Check Substrate Purity and Stability high_no_enzyme->sol_substrate Yes sol_enzyme Check Enzyme Purity high_no_substrate->sol_enzyme Yes sol_binding Optimize Blocking and Washing Steps high_no_substrate->sol_binding No end Background Reduced sol_buffer->end sol_substrate->end sol_enzyme->end sol_binding->end

Caption: A troubleshooting flowchart for high background noise.

References

Technical Support Center: Interpreting Kinetic Data for Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with penicillin-binding proteins (PBPs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the kinetic analysis of PBP-inhibitor interactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to provide quick answers to common issues and guide you through troubleshooting your experiments.

Data Interpretation

  • Q1: Why are my IC50 values inconsistent between experiments or misleading for my covalent inhibitor?

    A1: IC50 values for covalent inhibitors, such as β-lactams, are highly dependent on experimental conditions, particularly incubation time. With a long enough incubation, even a weak covalent inhibitor can appear potent, making the IC50 value a reflection of inhibitor concentration rather than true potency. For time-dependent, irreversible inhibitors, the second-order rate constant, k_inact/K_I, is a more appropriate and time-independent metric for assessing potency.[1]

  • Q2: What is the difference between k_inact/K_I and k2/Kd? How do I interpret them?

    A2: Both k_inact/K_I and k2/Kd represent the second-order rate constant for acylation, which is a measure of the efficiency of the covalent modification of the PBP by a β-lactam. They are often used interchangeably. A higher value indicates a more efficient inactivation of the PBP. This parameter is considered the gold standard for evaluating the potency of time-dependent, covalent inhibitors.[2]

  • Q3: My kinetic data does not fit a standard Michaelis-Menten model. What could be the reason?

    A3: Non-Michaelis-Menten kinetics can arise from several factors in PBP assays. These can include the presence of multiple PBP isoforms with different kinetic properties in your sample, allosteric effects where the binding of one inhibitor molecule influences the binding of another, or complex multi-step binding mechanisms. It is also possible that at high substrate (inhibitor) concentrations, you may observe substrate inhibition. Careful analysis of the reaction progress curves and consideration of alternative kinetic models may be necessary.

Experimental Issues

  • Q4: I am observing high background or non-specific binding in my fluorescence polarization (FP) assay. How can I troubleshoot this?

    A4: High background in FP assays can be due to several factors:

    • Buffer components: Some buffer components can be inherently fluorescent. Test your buffer alone in the plate reader to check for background fluorescence. Consider using a different buffer system if necessary.

    • Non-specific binding to plates: Use black, low-binding microplates to minimize non-specific binding of your fluorescent probe.

    • Protein aggregation: Aggregated protein can cause light scattering and increase polarization. Ensure your PBP preparation is properly folded and free of aggregates by centrifugation or size-exclusion chromatography.

    • Contaminants: Ensure all reagents and labware are clean and free from fluorescent contaminants.

  • Q5: The signal in my fluorescence-based assay is very low. What can I do to improve it?

    A5: A weak signal can be due to:

    • Low probe concentration: While a low probe concentration is often desirable to be in the binding regime, it needs to be sufficient to produce a signal well above the background. You may need to optimize the probe concentration.

    • Inactive protein: Ensure your PBP is active. Perform a functional check if possible.

    • Incompatible buffer: Some buffer components can quench fluorescence. Check the compatibility of your buffer with the fluorophore you are using.

    • Incorrect instrument settings: Make sure the excitation and emission wavelengths and other settings on your plate reader are optimal for your fluorophore.

  • Q6: My results are not reproducible between experiments. What are the common sources of variability?

    A6: Lack of reproducibility can stem from:

    • Inconsistent reagent preparation: Prepare fresh reagents for each experiment and be precise in your dilutions.

    • Variability in membrane preparations: If using membrane preparations, ensure the protocol is standardized to minimize batch-to-batch variation in PBP content and activity.

    • Pipetting errors: Use calibrated pipettes and proper technique to ensure accurate and consistent volumes.

    • Temperature fluctuations: Maintain a consistent temperature throughout the assay, as kinetic rates are temperature-dependent.

    • Timing inconsistencies: For kinetic assays, precise timing of reagent addition and measurements is critical.

Quantitative Data Summary

The following tables summarize key kinetic parameters for the interaction of various β-lactam antibiotics with different PBPs.

Table 1: Live-cell k_inact/K_I values for β-lactam inhibition of S. pneumoniae PBPs. [2]

β-LactamPBP1a (M⁻¹s⁻¹)PBP1b (M⁻¹s⁻¹)PBP2x (M⁻¹s⁻¹)PBP2a (M⁻¹s⁻¹)PBP2b (M⁻¹s⁻¹)PBP3 (M⁻¹s⁻¹)
Penicillin G1,480 ± 2901,510 ± 190206,000 ± 29,8001,180 ± 2001,510 ± 1902,750 ± 320
Ampicillin1,840 ± 2401,850 ± 17025,200 ± 2,9002,300 ± 4001,850 ± 1703,120 ± 310
Amoxicillin1,600 ± 2101,610 ± 15021,900 ± 2,5001,980 ± 3101,610 ± 1502,780 ± 280
Cefotaxime14,000 ± 2,10014,100 ± 1,90018,900 ± 2,30011,900 ± 1,80014,100 ± 1,90016,800 ± 2,100
Ceftriaxone11,800 ± 1,70011,900 ± 1,60015,900 ± 2,00010,000 ± 1,50011,900 ± 1,60014,100 ± 1,800
Meropenem2,500 ± 3502,520 ± 31034,200 ± 4,1003,000 ± 4202,520 ± 3104,280 ± 510

Table 2: Acylation Efficiencies (k2/K) of β-Lactams for PBPs from Different Bacteria.

β-LactamOrganismPBPk2/K (M⁻¹s⁻¹)
Penicillin GS. aureus (susceptible)PBP13,800
Penicillin GS. aureus (susceptible)PBP21,900
Penicillin GS. aureus (susceptible)PBP31,200
Penicillin GS. aureus (resistant)PBP11,100
Penicillin GS. aureus (resistant)PBP2430
Penicillin GS. aureus (resistant)PBP3980
AmpicillinE. coliPBP1a2,300
AmpicillinE. coliPBP1b1,500
AmpicillinE. coliPBP21,100
AmpicillinE. coliPBP34,000
CefotaximeE. coliPBP1a15,000
CefotaximeE. coliPBP1b12,000
CefotaximeE. coliPBP350,000

Experimental Protocols

This section provides detailed methodologies for key experiments in PBP kinetics.

Protocol 1: Competitive Binding Assay to Determine k_inact/K_I

This protocol describes a gel-based, end-point competition assay performed on live cells to determine the k_inact/K_I of an inhibitor.[2]

Materials:

  • Bacterial cell culture (e.g., S. pneumoniae)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescently labeled β-lactam probe (e.g., Bocillin-FL)

  • Test inhibitor (β-lactam antibiotic)

  • Lysis buffer (e.g., 50 mM Tris with lysozyme)

  • SDS-PAGE reagents

  • Fluorescence gel scanner

Procedure:

  • Cell Preparation: Grow bacterial cells to mid-log phase (e.g., OD620 of 0.25–0.30). Harvest cells by centrifugation, wash once with PBS, and resuspend in PBS.

  • Competition Reaction: In separate tubes, incubate the cell suspension with a fixed concentration of the fluorescent probe (e.g., 600 nM Bocillin-FL) and a serial dilution of the test inhibitor (e.g., from 10⁻⁴ to 10⁴ µM). Include a control with only the fluorescent probe.

  • Incubation: Incubate the reactions for a fixed time (e.g., 30 minutes) at room temperature. The incubation time should be chosen to ensure the reaction is in the linear range.

  • Cell Lysis: Stop the reaction by pelleting the cells and resuspending them in lysis buffer. Incubate to ensure complete lysis.

  • Membrane Proteome Isolation: Isolate the membrane fraction by centrifugation.

  • SDS-PAGE: Resuspend the membrane pellets in SDS-PAGE sample buffer, heat to denature, and run on an SDS-PAGE gel.

  • Gel Imaging: Scan the gel using a fluorescence scanner to visualize the labeled PBPs.

  • Data Analysis:

    • Quantify the fluorescence intensity of each PBP band for each inhibitor concentration.

    • Plot the normalized fluorescence intensity against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.

    • Calculate the k_inact/K_I using the Cheng-Prusoff equation for irreversible inhibitors or a more specialized equation that accounts for the kinetics of covalent inhibition.

Protocol 2: Measuring the Deacylation Rate (k3)

This protocol outlines a method to determine the deacylation rate of a PBP-β-lactam complex.

Materials:

  • Purified PBP or membrane preparation

  • β-lactam antibiotic

  • Buffer (e.g., PBS)

  • Quenching solution (e.g., high concentration of a different, rapidly binding β-lactam or a denaturing agent)

  • Detection reagent (e.g., radiolabeled penicillin or a fluorescent probe)

  • SDS-PAGE and detection system

Procedure:

  • Acylation: Incubate the PBP with a saturating concentration of the test β-lactam for a time sufficient to achieve maximal acylation.

  • Removal of Unbound Ligand: Remove the excess, unbound β-lactam by rapid size-exclusion chromatography or dialysis.

  • Deacylation Time Course: Incubate the acylated PBP in buffer at a defined temperature. At various time points (t), take aliquots of the reaction.

  • Quenching and Labeling: Stop the deacylation in each aliquot by adding a quenching solution. Then, add a saturating concentration of a rapidly binding, detectable probe (e.g., radiolabeled penicillin G) to label the regenerated, free PBP.

  • Separation and Detection: Separate the labeled PBP from the unbound probe by SDS-PAGE.

  • Quantification: Quantify the amount of labeled PBP at each time point.

  • Data Analysis: The amount of regenerated PBP over time will follow first-order kinetics. Plot the natural logarithm of the percentage of the remaining acylated PBP against time. The negative slope of this line will be the deacylation rate constant, k3.

Visualizations

PBP Inhibition Kinetic Pathway

PBP_Inhibition PBP Free PBP (E) Michaelis_Complex Non-covalent Michaelis Complex (E·I) PBP->Michaelis_Complex k_on Inhibitor β-lactam (I) Michaelis_Complex->PBP k_off Acyl_Enzyme Covalent Acyl-Enzyme Complex (E-I) Michaelis_Complex->Acyl_Enzyme k_inact (k2) Hydrolyzed_Inhibitor Hydrolyzed Inhibitor (P) Acyl_Enzyme->Hydrolyzed_Inhibitor Regenerated_PBP Regenerated PBP (E) Acyl_Enzyme->Regenerated_PBP k_deacylation (k3)

Caption: Kinetic pathway of penicillin-binding protein (PBP) inhibition by a β-lactam antibiotic.

Experimental Workflow for k_inact/K_I Determination

experimental_workflow start Start cell_prep Prepare Live Bacterial Cell Suspension start->cell_prep competition Incubate Cells with Fluorescent Probe and Inhibitor Series cell_prep->competition lysis Lyse Cells and Isolate Membrane Fraction competition->lysis sds_page Run SDS-PAGE lysis->sds_page imaging Fluorescence Gel Imaging sds_page->imaging quantification Quantify Band Intensity imaging->quantification ic50_calc Determine IC50 quantification->ic50_calc kinact_ki_calc Calculate k_inact/K_I ic50_calc->kinact_ki_calc end End kinact_ki_calc->end

Caption: Workflow for determining k_inact/K_I using a competitive binding assay.

Troubleshooting Decision Tree for PBP Kinetic Assays

troubleshooting_tree start Problem with PBP Kinetic Assay issue_type What is the issue? start->issue_type no_signal No or Low Signal issue_type->no_signal Signal high_background High Background issue_type->high_background Background inconsistent_results Inconsistent Results issue_type->inconsistent_results Reproducibility check_protein Check Protein Activity and Concentration no_signal->check_protein check_probe Check Probe Concentration and Integrity no_signal->check_probe check_instrument Check Instrument Settings no_signal->check_instrument check_buffer Test Buffer for Autofluorescence high_background->check_buffer check_plate Use Low-Binding Plates high_background->check_plate check_aggregation Check for Protein Aggregation high_background->check_aggregation check_reagents Prepare Fresh Reagents inconsistent_results->check_reagents check_pipetting Verify Pipetting Accuracy inconsistent_results->check_pipetting check_conditions Standardize Temperature and Incubation Times inconsistent_results->check_conditions

Caption: A decision tree to guide troubleshooting of common issues in PBP kinetic assays.

References

Technical Support Center: Optimizing DD-Carboxypeptidase Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and temperature for DD-carboxypeptidase activity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summarized for your convenience.

Optimal Conditions for DD-Carboxypeptidase Activity

The optimal pH and temperature for DD-carboxypeptidase activity can vary significantly depending on the bacterial source and the specific isoenzyme. Below is a summary of reported optimal conditions for DD-carboxypeptidases from various bacteria.

Bacterial SpeciesEnzyme/Penicillin-Binding Protein (PBP)Optimal pHOptimal Temperature (°C)
Escherichia coliDacA (PBP5)Not specified37
Escherichia coliDacC (PBP6a)AlkalineNot specified
Escherichia coliDacD (PBP6b)Acidic (e.g., 5.0)Not specified
Bacillus megateriumMembrane-bound DD-carboxypeptidase7.040
Bacillus subtilisNot specified5.537
Pseudomonas aeruginosaGeneral Growth6.037

Note: The data for Pseudomonas aeruginosa pertains to optimal growth conditions and not specifically to DD-carboxypeptidase activity. Further empirical determination is recommended.

Experimental Protocols

Determining Optimal pH for DD-Carboxypeptidase Activity

This protocol outlines the steps to determine the optimal pH for a purified DD-carboxypeptidase.

Materials:

  • Purified DD-carboxypeptidase

  • Substrate (e.g., Nα,Nε-diacetyl-Lys-D-Ala-D-Ala)

  • A series of buffers with overlapping pH ranges (e.g., citrate, phosphate, Tris-HCl, glycine-NaOH)

  • D-amino acid oxidase (DAAO)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Microplate reader

  • 37°C incubator

Procedure:

  • Prepare a series of reaction buffers with varying pH values (e.g., from pH 4.0 to 10.0 with 0.5 pH unit increments).

  • Prepare the reaction mixture: In a microplate well, combine the reaction buffer, the DD-carboxypeptidase substrate, DAAO, HRP, and Amplex Red.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the purified DD-carboxypeptidase to each well.

  • Monitor the reaction: Measure the absorbance at 563 nm at regular intervals for a set period (e.g., 30-60 minutes) using a microplate reader.

  • Calculate the initial reaction rates for each pH value.

  • Plot the initial reaction rates against the pH to determine the optimal pH at which the enzyme exhibits the highest activity.

Determining Optimal Temperature for DD-Carboxypeptidase Activity

This protocol describes the determination of the optimal temperature for DD-carboxypeptidase activity.

Materials:

  • Purified DD-carboxypeptidase

  • Substrate (e.g., Nα,Nε-dithis compound)

  • Optimal pH buffer (determined from the previous experiment)

  • D-amino acid oxidase (DAAO)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Microplate reader or water baths set to different temperatures

Procedure:

  • Prepare the reaction mixture in the optimal pH buffer, containing the substrate, DAAO, HRP, and Amplex Red.

  • Aliquot the reaction mixture into separate tubes or microplate wells.

  • Incubate the aliquots at a range of different temperatures (e.g., 20°C, 25°C, 30°C, 35°C, 40°C, 45°C, 50°C).

  • Pre-incubate the enzyme separately at each respective temperature.

  • Initiate the reactions by adding the pre-warmed enzyme to the corresponding reaction mixtures.

  • Measure the absorbance at 563 nm at regular intervals.

  • Calculate the initial reaction rates for each temperature.

  • Plot the initial reaction rates against the temperature to identify the optimal temperature for enzyme activity.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Purify DD-Carboxypeptidase mix_reagents Mix Reagents in Microplate prep_enzyme->mix_reagents prep_substrate Prepare Substrate Solution prep_substrate->mix_reagents prep_buffers Prepare Buffers (Varying pH/Temp) prep_buffers->mix_reagents initiate_reaction Add Enzyme to Initiate mix_reagents->initiate_reaction incubate Incubate at Set pH/Temperature initiate_reaction->incubate measure_activity Measure Activity (e.g., Absorbance) incubate->measure_activity calc_rates Calculate Initial Reaction Rates measure_activity->calc_rates plot_data Plot Activity vs. pH/Temperature calc_rates->plot_data determine_optimum Determine Optimal Conditions plot_data->determine_optimum

Workflow for optimizing DD-carboxypeptidase pH and temperature.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the optimization of DD-carboxypeptidase activity.

Frequently Asked Questions (FAQs)

  • Q1: Why is my DD-carboxypeptidase showing low or no activity?

    • A1: Possible Causes & Solutions:

      • Incorrect pH or Temperature: The enzyme's activity is highly dependent on these parameters. Ensure you are using the optimal buffer pH and incubation temperature for your specific DD-carboxypeptidase. Refer to the data table or perform optimization experiments.

      • Enzyme Instability: The purified enzyme may have degraded. Ensure proper storage conditions (e.g., -80°C with glycerol) and avoid repeated freeze-thaw cycles.[1] The stability of some DD-carboxypeptidases can be pH-dependent.[2]

      • Inactive Enzyme Preparation: The purification process may have resulted in an inactive enzyme. Verify the integrity of your protein using SDS-PAGE and consider a functional assay like penicillin binding.[1]

      • Substrate Issues: The substrate may have degraded or be of poor quality. Use a fresh, high-quality substrate.

      • Presence of Inhibitors: Your buffer or reagents may contain inhibiting substances. Ensure high-purity reagents are used.

  • Q2: I am observing high background noise in my assay. What could be the cause?

    • A2: Possible Causes & Solutions:

      • Contamination: Reagents or samples may be contaminated. Use sterile techniques and fresh reagents.[3]

      • Non-specific Binding: The substrate or detection reagents may be binding non-specifically to the microplate wells. Ensure proper washing steps are included in your protocol.[3]

      • Substrate Instability: The substrate may be spontaneously hydrolyzing. Run a control reaction without the enzyme to assess the rate of non-enzymatic substrate degradation.

  • Q3: My results are not reproducible. What should I check?

    • A3: Possible Causes & Solutions:

      • Inconsistent Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the enzyme. Use calibrated pipettes.

      • Temperature Fluctuations: Maintain a constant and uniform temperature during incubation.

      • Reagent Variability: Use the same batch of reagents for all experiments to be compared. If using different batches, validate their performance.

      • Inconsistent Incubation Times: Use a timer to ensure consistent incubation periods for all samples.[4]

troubleshooting_flowchart start Start Troubleshooting issue What is the primary issue? start->issue low_activity Low/No Activity issue->low_activity Low Activity high_background High Background issue->high_background High Background poor_reproducibility Poor Reproducibility issue->poor_reproducibility Poor Reproducibility check_conditions Verify pH and Temperature low_activity->check_conditions check_enzyme Assess Enzyme Integrity (SDS-PAGE, Penicillin Binding) check_conditions->check_enzyme Correct solution_conditions Optimize pH/Temp check_conditions->solution_conditions Incorrect check_substrate Check Substrate Quality check_enzyme->check_substrate Intact/Active solution_enzyme Re-purify or Obtain New Enzyme check_enzyme->solution_enzyme Degraded/Inactive check_inhibitors Check for Inhibitors check_substrate->check_inhibitors Good Quality solution_substrate Use Fresh Substrate check_substrate->solution_substrate Poor Quality solution_inhibitors Use High-Purity Reagents check_inhibitors->solution_inhibitors Present check_contamination Check for Contamination high_background->check_contamination check_nonspecific Evaluate Non-specific Binding check_contamination->check_nonspecific Unlikely solution_contamination Use Sterile Technique/Fresh Reagents check_contamination->solution_contamination Suspected check_substrate_stability Assess Substrate Stability check_nonspecific->check_substrate_stability Unlikely solution_nonspecific Optimize Washing Steps check_nonspecific->solution_nonspecific Suspected solution_substrate_stability Run 'No Enzyme' Control check_substrate_stability->solution_substrate_stability Unstable check_pipetting Verify Pipetting Accuracy poor_reproducibility->check_pipetting check_temp_control Check Temperature Control check_pipetting->check_temp_control Consistent solution_pipetting Calibrate Pipettes/Use Consistent Technique check_pipetting->solution_pipetting Inconsistent check_reagents Assess Reagent Consistency check_temp_control->check_reagents Stable solution_temp_control Ensure Uniform Incubation Temperature check_temp_control->solution_temp_control Fluctuating solution_reagents Use Same Reagent Batches check_reagents->solution_reagents Variable

A decision tree for troubleshooting common DD-carboxypeptidase assay issues.

References

Technical Support Center: Solid-Phase Synthesis of D-Ala-D-Ala Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the solid-phase synthesis of D-Ala-D-Ala peptides.

Frequently Asked Questions (FAQs)

Q1: What is the most common pitfall when synthesizing D-Ala-D-Ala peptides?

A1: The most significant challenge in the solid-phase synthesis of peptides containing D-amino acids, including D-Ala-D-Ala, is racemization (or epimerization). Racemization is the conversion of the desired D-amino acid into its L-enantiomer, leading to the formation of diastereomeric impurities (e.g., D-Ala-L-Ala) that are often difficult to separate from the target peptide. This occurs primarily during the activation step of the amino acid for coupling.[1][2]

Q2: How can I detect racemization in my D-Ala-D-Ala peptide synthesis?

A2: Several analytical methods can be employed to detect the presence of the diastereomeric impurity (D-Ala-L-Ala):

  • Chiral Amino Acid Analysis: After hydrolysis of the peptide, the resulting amino acids can be derivatized with a chiral reagent and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • HPLC with a Chiral Stationary Phase: This method can directly separate the D-Ala-D-Ala and D-Ala-L-Ala diastereomers without the need for derivatization.

  • NMR Spectroscopy: High-field NMR can sometimes be used to distinguish between diastereomers, potentially with the aid of chiral solvating agents.[3]

  • Enzymatic Assays: Specific enzymes that act on L-alanine but not D-alanine can be used to quantify the amount of L-alanine present after peptide hydrolysis.[4]

Q3: Can the choice of coupling reagent affect the level of racemization?

A3: Absolutely. The choice of coupling reagent and the use of additives are critical in minimizing racemization. Carbodiimide reagents like DIC (diisopropylcarbodiimide) when used alone can lead to significant racemization. The addition of a hydroxylbenzotriazole derivative, such as HOBt or OxymaPure®, is highly recommended to suppress this side reaction by forming a less reactive, but more selective active ester.[5][6][7] Phosphonium and aminium/uronium salt-based reagents (e.g., PyBOP, HBTU, HATU) also have varying tendencies to cause racemization, and their selection should be carefully considered.[8][9]

Q4: Besides racemization, what other side reactions should I be aware of?

A4: Other common side reactions in solid-phase peptide synthesis include:

  • Aggregation: The growing peptide chain, particularly if it is hydrophobic, can aggregate on the solid support, leading to incomplete coupling and deprotection steps.[1] While D-Ala-D-Ala is a short peptide, aggregation can become a problem if it is part of a longer, more hydrophobic sequence.

  • Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, where the N-terminal amino group of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide from the support and forming a cyclic diketopiperazine. This is especially prevalent when proline is one of the first two residues.

  • Incomplete Deprotection or Coupling: This leads to the formation of deletion sequences (peptides missing one or more amino acids). Monitoring the completion of these reactions with tests like the Kaiser test (for free primary amines) is crucial.[10]

Troubleshooting Guides

Problem 1: Low Purity of the Crude D-Ala-D-Ala Peptide due to a Suspected Diastereomer

Possible Cause: Racemization of the D-alanine during the coupling step.

Solutions:

  • Optimize Coupling Chemistry:

    • Use Additives: If using a carbodiimide like DIC, always include an additive such as HOBt or OxymaPure®.[5][6]

    • Choose a Low-Racemization Coupling Reagent: Consider using a phosphonium-based reagent like PyBOP in combination with an additive. For particularly sensitive couplings, base-free conditions with DIC and an additive are often preferred.[6][9]

    • Avoid Excess Base: Strong bases can promote racemization. If a base is required (e.g., with aminium/uronium reagents), use a hindered base like DIPEA and use it in the minimum necessary amount.

  • Control Reaction Temperature:

    • Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.[11][12]

  • Minimize Pre-activation Time:

    • The activated amino acid is the species most prone to racemization. Minimize the time the amino acid spends in its activated state before it is added to the resin. Some protocols recommend adding the coupling reagents directly to the resin-amino acid mixture (in situ activation).

Problem 2: Low Yield of the Final Peptide

Possible Causes: Incomplete coupling, incomplete deprotection due to aggregation, or diketopiperazine formation.

Solutions:

  • Address Incomplete Reactions:

    • Double Coupling: If a coupling reaction is known to be difficult, repeat the coupling step with a fresh portion of activated amino acid before proceeding to the next deprotection step.[13]

    • Increase Reagent Excess: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents relative to the resin loading).[13]

    • Monitor Reactions: Use the Kaiser test or other methods to confirm the completion of each coupling step.

  • Mitigate Aggregation:

    • Change Solvents: If using DMF, consider switching to or adding NMP, which can be better at solvating aggregating peptides.[1][14] A "magic mixture" of DCM, DMF, and NMP (1:1:1) can also be effective.[15]

    • Use Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling and deprotection solutions can help disrupt secondary structures that lead to aggregation.

    • Elevated Temperature: Performing the synthesis at a higher temperature can sometimes overcome aggregation, but this must be balanced against the increased risk of racemization.[1]

  • Prevent Diketopiperazine Formation:

    • Use 2-Chlorotrityl Chloride Resin: This resin is sterically hindered and less prone to diketopiperazine formation.

    • Couple the Third Amino Acid Quickly: After the second amino acid is coupled, proceed immediately to the coupling of the third residue to minimize the time the dipeptide is on the resin with a free N-terminus.

Quantitative Data

Table 1: Influence of Coupling Reagents on Epimerization

Coupling Reagent/AdditiveTypical % Epimerization (General)Notes
DICHighNot recommended without an additive.
DIC / HOBtLowA standard and effective combination for minimizing racemization.[5][6]
DIC / OxymaPure®Very LowOften considered superior to HOBt in suppressing racemization.[2][7]
HBTU / DIPEALow to ModerateThe presence of a base can increase the risk of racemization.
HATU / DIPEALow to ModerateGenerally provides good results, but the basic conditions require caution.[8]
PyBOP / DIPEALowA good alternative to carbodiimide-based methods.[9]

Note: The exact percentage of epimerization can vary depending on the specific amino acid, solvent, temperature, and reaction time.

Experimental Protocols

Protocol 1: Standard DIC/HOBt Coupling for D-Alanine

This protocol is designed to minimize racemization during the coupling of a D-amino acid.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).

  • Coupling Mixture Preparation:

    • In a separate vessel, dissolve 3 equivalents of Fmoc-D-Ala-OH and 3 equivalents of HOBt in a minimal amount of DMF.

  • Coupling Reaction:

    • Add the amino acid/HOBt solution to the deprotected resin.

    • Add 3 equivalents of DIC to the resin slurry.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test. If the test is positive (beads are blue), the coupling is incomplete. If negative (beads are colorless/yellow), proceed to washing. If the reaction is incomplete after 4 hours, consider a second coupling.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Repeat: Proceed to the next deprotection and coupling cycle.

Protocol 2: In Situ Neutralization for Boc-SPPS of Difficult Sequences

This protocol is beneficial for sequences prone to aggregation.

  • Resin Preparation: Swell the Boc-D-Ala-Pam-resin in DCM.

  • Boc-Deprotection: Treat the resin with 100% TFA for 2 minutes, drain, and repeat for 8 minutes. Wash with DMF (1x, 30 seconds).

  • Coupling:

    • In a separate vessel, pre-activate 4 equivalents of the next Boc-D-Ala-OH with 4 equivalents of HBTU and 4 equivalents of HOBt in DMF for 2-3 minutes.

    • Add the activated amino acid solution to the resin.

    • Immediately add 6 equivalents of DIPEA to the reaction vessel. This neutralizes the TFA salt and initiates the coupling simultaneously.

    • Agitate for 10-60 minutes.

  • Monitoring and Washing: Monitor the reaction with the Kaiser test. Once complete, wash the resin with DMF (1x, 30 seconds).

  • Repeat: Proceed to the next deprotection cycle.[16][17][18]

Visualizations

Troubleshooting_Low_Purity Start Low Purity of D-Ala-D-Ala Peptide CheckDiastereomer Analytical Check: LC-MS, Chiral HPLC Start->CheckDiastereomer DiastereomerPresent Diastereomer (D-Ala-L-Ala) Detected? CheckDiastereomer->DiastereomerPresent Racemization Root Cause: Racemization DiastereomerPresent->Racemization Yes OtherImpurity Other Impurities (Deletion, etc.) DiastereomerPresent->OtherImpurity No OptimizeCoupling Solution 1: Optimize Coupling Reagents (e.g., DIC/Oxyma) Racemization->OptimizeCoupling ControlTemp Solution 2: Lower Coupling Temp (0°C) Racemization->ControlTemp MinimizePreactivation Solution 3: Minimize Pre-activation Time Racemization->MinimizePreactivation End Improved Purity OptimizeCoupling->End ControlTemp->End MinimizePreactivation->End TroubleshootYield See Troubleshooting Guide for Low Yield OtherImpurity->TroubleshootYield

Troubleshooting workflow for low peptide purity.

SPPS_Cycle Start Start: Resin with N-Protected D-Ala Deprotection Step 1: Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 Step 2: Washing (DMF, DCM) Deprotection->Wash1 Coupling Step 3: Coupling (Fmoc-D-Ala-OH, DIC/HOBt) Wash1->Coupling Wash2 Step 4: Washing (DMF, DCM) Coupling->Wash2 Check Monitor Reaction (Kaiser Test) Wash2->Check Repeat Incomplete: Repeat Coupling Check->Repeat Positive NextCycle Complete: Next Cycle or Cleavage Check->NextCycle Negative Repeat->Coupling

General Solid-Phase Peptide Synthesis (SPPS) Cycle.

References

Validation & Comparative

A Comparative Guide to DD-Carboxypeptidase Substrates: Acetyl-Lys-D-Ala-D-Ala and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of DD-carboxypeptidase activity. This guide provides a comparative analysis of Acetyl-Lys-D-Ala-D-Ala and other commonly used substrates, supported by experimental data and detailed protocols to aid in experimental design and execution.

DD-carboxypeptidases are a crucial class of bacterial enzymes, also known as Penicillin-Binding Proteins (PBPs), that play a pivotal role in the final steps of peptidoglycan (PG) cell wall biosynthesis and remodeling.[1] These enzymes catalyze the cleavage of the terminal D-alanine residue from the pentapeptide stem of peptidoglycan precursors. This action regulates the extent of cross-linking in the cell wall, thereby influencing bacterial shape and integrity. The development of inhibitors for these enzymes is a key area of antibiotic research. Accurate characterization of DD-carboxypeptidase activity relies on the use of well-defined substrates. This guide focuses on the utility of this compound in comparison to other synthetic and peptidoglycan-mimetic substrates.

Performance Comparison of DD-Carboxypeptidase Substrates

The efficiency of a DD-carboxypeptidase in processing a substrate is best described by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value is an indicator of the substrate concentration at which the reaction rate is half of the maximum, reflecting the enzyme's affinity for the substrate. A lower Km generally indicates higher affinity. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.

While direct kinetic data for this compound is not extensively published, data for the closely related and commonly used substrate, Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala, provides a strong basis for comparison. The exocellular DD-carboxypeptidase from Streptomyces R61 is a well-characterized enzyme frequently used in these studies.

SubstrateEnzymeKm (mM)kcat (s-1)kcat/Km (M-1s-1)Comments
Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala Streptomyces R61 DD-Carboxypeptidase~10[1]Not specifiedNot specifiedCommonly used synthetic substrate. The di-acetylation mimics the acylated lysine found in some bacterial peptidoglycans.
L-Ala-γ-D-Glu-L-Lys-D-Ala-D-Ala Not specifiedNot specifiedNot specifiedNot specifiedA peptidoglycan-mimetic substrate that more closely resembles the natural substrate in the bacterial cell wall.
Depsipeptide Substrates (e.g., DiAc-L-Lys-D-Ala-D-Lac) Bacillus subtilis CPaseSignificantly lower than peptide analogue[2]Higher than peptide analogue[2]Not specifiedThe ester bond in place of the terminal amide bond is more labile, leading to faster acylation of the enzyme. Useful for trapping acyl-enzyme intermediates.[2]

Note: The kinetic parameters for Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala with the Streptomyces R61 enzyme are presented as approximate values as found in the literature. Direct comparative studies using this compound are encouraged for precise characterization.

Experimental Protocols

The following are detailed methodologies for key experiments to assess DD-carboxypeptidase activity.

High-Performance Liquid Chromatography (HPLC)-Based Assay for DD-Carboxypeptidase Activity

This method allows for the direct quantification of the substrate and the product of the enzymatic reaction.

Principle: The DD-carboxypeptidase cleaves the terminal D-alanine from the substrate (e.g., this compound), resulting in the formation of Acetyl-Lys-D-Ala and free D-alanine. Reversed-phase HPLC is used to separate the substrate from the product, and the amount of each is quantified by measuring the absorbance at a specific wavelength (typically 214 nm for peptide bonds).

Materials:

  • DD-carboxypeptidase enzyme preparation

  • Substrate stock solution (e.g., 100 mM this compound in water or a suitable buffer)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 1 M HCl or 10% trifluoroacetic acid)

  • HPLC system with a C18 reversed-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the reaction buffer, substrate solution to the desired final concentration (e.g., ranging from 0.5 to 20 mM to determine Km), and water to a final volume of 90 µL.

  • Enzyme Addition: Initiate the reaction by adding 10 µL of the enzyme solution (at a concentration that ensures linear product formation over the desired time course). Mix gently.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 10, 20, 30 minutes).

  • Quenching: Stop the reaction by adding 10 µL of the quenching solution.

  • Centrifugation: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated protein.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial and inject a suitable volume (e.g., 20 µL) onto the C18 column.

  • Elution: Elute the substrate and product using a linear gradient of Mobile Phase B (e.g., 5% to 60% over 20 minutes) at a constant flow rate (e.g., 1 mL/min).

  • Detection: Monitor the elution profile by measuring the absorbance at 214 nm.

  • Quantification: Determine the peak areas for the substrate and product. Calculate the amount of product formed by comparing its peak area to a standard curve of the known product.

Spectrophotometric Assay for DD-Carboxypeptidase Activity

This continuous assay is suitable for high-throughput screening of enzyme activity and inhibitors.

Principle: This assay can be performed using a pH indicator dye. The hydrolysis of the terminal D-alanyl peptide bond releases a carboxyl group, leading to a decrease in the pH of the reaction mixture. In a weakly buffered solution containing a pH indicator dye (e.g., phenol red), this change in pH results in a measurable change in absorbance.

Materials:

  • DD-carboxypeptidase enzyme preparation

  • Substrate stock solution

  • Weak reaction buffer (e.g., 1 mM Tris-HCl, pH 7.5)

  • pH indicator dye solution (e.g., 1 mM Phenol Red)

  • Spectrophotometer capable of reading in the visible range (e.g., 560 nm for phenol red)

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing the weak reaction buffer, the pH indicator solution, and the substrate at the desired concentration.

  • Baseline Reading: Place the cuvette in the spectrophotometer and record the initial absorbance at the appropriate wavelength.

  • Enzyme Addition: Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix quickly.

  • Kinetic Measurement: Immediately start recording the absorbance change over time. The rate of change in absorbance is proportional to the rate of the enzymatic reaction.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Visualizations

Peptidoglycan Biosynthesis and the Role of DD-Carboxypeptidase

The synthesis of the bacterial cell wall is a complex process involving multiple enzymatic steps that occur in the cytoplasm, at the cell membrane, and in the periplasmic space.[3][4][5] DD-carboxypeptidases act in the periplasm to trim the terminal D-alanine from the pentapeptide side chains of the peptidoglycan precursors.

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_Pentapeptide UDP-MurNAc-Pentapeptide UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC-F Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylase cluster_periplasm cluster_periplasm Lipid_II->cluster_periplasm Flippase Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidase (PBP) Trimmed_PG Trimmed Peptidoglycan (Tetrapeptide) Nascent_PG->Trimmed_PG DD-Carboxypeptidase (PBP) DD_Carboxypeptidase DD-Carboxypeptidase Nascent_PG->DD_Carboxypeptidase Substrate D_Ala D-Alanine DD_Carboxypeptidase->D_Ala

Caption: Role of DD-Carboxypeptidase in Peptidoglycan Synthesis.

Experimental Workflow for DD-Carboxypeptidase Assay

The following diagram illustrates the general workflow for determining the kinetic parameters of a DD-carboxypeptidase using an HPLC-based method.

DD_Carboxypeptidase_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_data Data Interpretation Enzyme Purified DD-Carboxypeptidase Reaction_Mix Prepare Reaction Mixtures (Varying Substrate Concentrations) Enzyme->Reaction_Mix Substrate Substrate Stock (e.g., this compound) Substrate->Reaction_Mix Buffer Reaction Buffer Buffer->Reaction_Mix Incubation Incubate at Optimal Temperature Reaction_Mix->Incubation Quench Stop Reaction (e.g., with Acid) Incubation->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge HPLC HPLC Analysis (Separate Substrate and Product) Centrifuge->HPLC Quantify Quantify Product Formation HPLC->Quantify Kinetics Calculate Kinetic Parameters (Km, kcat) Quantify->Kinetics

References

A Comparative Guide to the Quantification of D-Ala-D-Ala: Validation of a Novel Chiral HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated High-Performance Liquid Chromatography (HPLC) method for the quantification of D-alanyl-D-alanine (D-Ala-D-Ala) against established alternative techniques. D-Ala-D-Ala is a critical component of bacterial cell wall peptidoglycan and a key target for antibiotics, making its accurate quantification essential in drug discovery and microbiology research. This document presents the detailed methodology and performance data for a chiral HPLC method with pre-column derivatization, alongside comparisons with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an enzymatic assay, and a colorimetric peptide assay. All quantitative data is summarized in comparative tables, and detailed experimental protocols are provided.

Newly Validated Method: Chiral HPLC with Pre-column Derivatization

This method offers a balance of selectivity and accessibility for laboratories equipped with standard HPLC systems. The method relies on the derivatization of D-Ala-D-Ala with o-phthalaldehyde (OPA) to introduce a fluorescent tag, followed by separation of the diastereomeric derivatives on a chiral stationary phase.

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Standard Preparation: A stock solution of D-Ala-D-Ala (1 mg/mL) is prepared in ultrapure water. Calibration standards are prepared by serial dilution in the range of 1 µg/mL to 100 µg/mL.

  • Sample Extraction: For bacterial cell extracts, a liquid-liquid extraction with acetonitrile is performed to precipitate proteins and larger molecules. The supernatant is collected and dried under a stream of nitrogen. The residue is reconstituted in 0.1 M borate buffer (pH 9.5).

  • Derivatization: To 100 µL of the standard or reconstituted sample, 50 µL of OPA/3-mercaptopropionic acid (3-MPA) derivatizing reagent is added. The mixture is vortexed and allowed to react for 2 minutes at room temperature. The reaction is stopped by the addition of 10 µL of 1 M HCl.

2. HPLC Conditions:

  • Column: Chiralpak ZWIX(+) (150 mm x 4.6 mm, 3 µm)

  • Mobile Phase:

    • A: 50 mM Formic acid + 25 mM Diethylamine in Methanol/Water (98:2, v/v)

    • B: Methanol

  • Gradient: 95% A for 5 min, linear gradient to 50% A over 15 min, hold for 5 min, then return to 95% A and equilibrate for 5 min.

  • Flow Rate: 0.5 mL/min

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm)

  • Injection Volume: 10 µL

Method Validation Summary

The new chiral HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The performance characteristics are summarized in the comparative data table below.

Comparative Analysis of D-Ala-D-Ala Quantification Methods

The validated chiral HPLC method was compared against three alternative techniques: a highly sensitive LC-MS/MS method, a convenient enzymatic assay, and a rapid colorimetric assay.

Data Presentation
Parameter Validated Chiral HPLC Method LC-MS/MS Method Enzymatic Assay Colorimetric Peptide Assay
Principle Chiral separation of fluorescent derivativesMass-to-charge ratio detection of derivatized analyteEnzymatic conversion and colorimetric/fluorometric detectionCopper reduction by peptide bonds
Linearity Range 1 - 100 µg/mL (R² > 0.999)0.1 - 50 µg/mL (R² > 0.999)5 - 150 µg/mL (R² > 0.995)25 - 1000 µg/mL (R² > 0.99)
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%95.3 - 104.5%90.1 - 109.8%
Precision (%RSD) < 2.5%< 1.8%< 4.5%< 8.0%
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mL1.5 µg/mL10 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 µg/mL5.0 µg/mL25.0 µg/mL
Specificity High (chiral separation)Very High (mass filtering)Moderate (potential for interference)Low (non-specific to peptide sequence)
Throughput ModerateHigh (with autosampler)HighVery High
Cost per Sample ModerateHighLowVery Low
Instrumentation HPLC with Fluorescence DetectorLC-MS/MS SystemPlate ReaderPlate Reader

Experimental Protocols for Alternative Methods

LC-MS/MS Method
  • Principle: This method involves derivatization of D-Ala-D-Ala with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) followed by ultra-sensitive detection using tandem mass spectrometry.[1]

  • Sample Preparation: Similar to the HPLC method, with derivatization using Marfey's reagent in a bicarbonate buffer (pH 9.0) at 40°C for 1 hour. The reaction is quenched with HCl.

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.

    • Gradient: A shallow gradient from 5% to 95% B over 10 minutes.

    • Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+). Multiple Reaction Monitoring (MRM) is used to detect the specific parent-daughter ion transition for the derivatized D-Ala-D-Ala.

Enzymatic Assay
  • Principle: This assay involves a two-step enzymatic reaction. First, a specific peptidase hydrolyzes D-Ala-D-Ala into two molecules of D-alanine. Subsequently, D-amino acid oxidase (DAAO) oxidizes D-alanine, producing hydrogen peroxide, which is then detected using a colorimetric or fluorometric probe.[2][3][4][5]

  • Assay Protocol:

    • Samples and D-alanine standards are added to a 96-well plate.

    • A solution containing a D-Ala-D-Ala specific peptidase is added and incubated for 30 minutes at 37°C.

    • A reaction mixture containing DAAO, horseradish peroxidase (HRP), and a suitable chromogenic or fluorogenic substrate (e.g., Amplex Red) is added.

    • The plate is incubated for 15-30 minutes at 37°C, protected from light.

    • The absorbance or fluorescence is measured using a microplate reader.

Colorimetric Peptide Assay
  • Principle: This assay is based on the Biuret reaction, where peptide bonds in D-Ala-D-Ala reduce Cu²⁺ to Cu⁺ under alkaline conditions. The Cu⁺ ions then chelate with a reagent to produce a colored complex, the absorbance of which is proportional to the peptide concentration.[6][7][8]

  • Assay Protocol:

    • Samples and a generic peptide standard are pipetted into a 96-well plate.

    • The colorimetric reagent (containing copper sulfate in an alkaline buffer and a chelating agent) is added to each well.

    • The plate is incubated at room temperature for 30 minutes.

    • The absorbance is measured at 480 nm using a microplate reader.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the newly validated chiral HPLC method and the decision-making process for selecting an appropriate quantification method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Bacterial Extract / Standard Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization OPA Derivatization Extraction->Derivatization Injection Inject into HPLC Derivatization->Injection Separation Chiral Column Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Standard Curve Integration->Quantification Result D-Ala-D-Ala Concentration Quantification->Result

Caption: Experimental workflow for the validated chiral HPLC method.

Method_Selection cluster_criteria Key Considerations cluster_methods Recommended Method Start Need to Quantify D-Ala-D-Ala? HighSensitivity High Sensitivity & Specificity? Start->HighSensitivity HighThroughput High Throughput Needed? HighSensitivity->HighThroughput No LCMS LC-MS/MS HighSensitivity->LCMS Yes Cost Cost a Major Constraint? HighThroughput->Cost No Enzymatic Enzymatic Assay HighThroughput->Enzymatic Yes Colorimetric Colorimetric Assay Cost->Colorimetric Yes HPLC Chiral HPLC Cost->HPLC No

Caption: Decision tree for selecting a D-Ala-D-Ala quantification method.

References

Vancomycin's Binding Affinity: A Comparative Analysis of D-Ala-D-Ala and D-Ala-D-Lac Interactions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative binding affinity of vancomycin to its target and a key resistance determinant, supported by experimental data and detailed methodologies.

Vancomycin, a glycopeptide antibiotic, has long been a cornerstone in the treatment of serious infections caused by Gram-positive bacteria. Its mechanism of action relies on its ability to bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis. However, the emergence of vancomycin-resistant strains, which substitute D-Ala-D-Ala with D-alanyl-D-lactate (D-Ala-D-Lac), has posed a significant clinical challenge. This guide provides a detailed comparison of vancomycin's binding affinity to these two crucial targets, supported by quantitative data and experimental protocols.

Quantitative Comparison of Binding Affinity

The alteration from a D-Ala-D-Ala to a D-Ala-D-Lac terminus in the peptidoglycan precursor results in a drastic reduction in vancomycin's binding affinity, a phenomenon consistently reported to be in the order of a 1000-fold decrease.[1][2][3][4][5] This dramatic drop in affinity is the molecular basis for vancomycin resistance in many bacterial strains. The binding affinities, expressed as dissociation constants (Kd), highlight this significant difference.

Target LigandVancomycin Binding Affinity (Kd)Fold Difference
D-Ala-D-Ala ~ 1 µM (Micromolar)~1000x higher affinity
D-Ala-D-Lac ~ 1 mM (Millimolar)[6]

Table 1: Comparative Binding Affinities of Vancomycin. The dissociation constant (Kd) represents the concentration of ligand at which half of the binding sites of the protein are occupied. A smaller Kd value indicates a higher binding affinity.

The Molecular Basis for a 1000-Fold Difference

The significant disparity in binding affinity is primarily attributed to two key molecular changes that occur upon the substitution of the terminal D-alanine with D-lactate:

  • Loss of a Critical Hydrogen Bond: Vancomycin forms a network of five hydrogen bonds with the D-Ala-D-Ala terminus. The substitution of the amide (-NH-) group in D-alanine with an ester (-O-) group in D-lactate eliminates one of these crucial hydrogen bonds.[7] This loss alone is estimated to contribute to a 10-fold reduction in binding affinity.

  • Electrostatic Repulsion: The introduction of the ester oxygen in D-Ala-D-Lac creates a repulsive electrostatic interaction between the lone pairs of electrons on this oxygen and the lone pairs on the carbonyl oxygen of the vancomycin backbone. This unfavorable interaction is believed to be the major contributor to the decreased affinity, accounting for an approximately 100-fold reduction.

Experimental Determination of Binding Affinity

The binding affinities of vancomycin to its ligands are typically determined using biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). These methods provide quantitative data on the binding thermodynamics and kinetics.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event.

Experimental Workflow:

ITC_Workflow Isothermal Titration Calorimetry (ITC) Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Vancomycin Vancomycin Solution (in Syringe) Titration Titration of Vancomycin into Ligand Solution Vancomycin->Titration Ligand D-Ala-D-Ala or D-Ala-D-Lac Solution (in Sample Cell) Ligand->Titration Buffer Identical Degassed Buffer (for both samples) Buffer->Vancomycin dissolved in Buffer->Ligand dissolved in Heat_Measurement Measurement of Heat Change (Exothermic or Endothermic) Titration->Heat_Measurement results in Binding_Isotherm Generation of Binding Isotherm Heat_Measurement->Binding_Isotherm generates Thermodynamics Calculation of Kd, n, ΔH, ΔS Binding_Isotherm->Thermodynamics analysis yields

Caption: Workflow for determining binding affinity using ITC.

Detailed Methodology:

  • Sample Preparation: A solution of vancomycin is prepared in a degassed buffer and loaded into the injection syringe. The target ligand (D-Ala-D-Ala or D-Ala-D-Lac analogue) is dissolved in the identical buffer and placed in the sample cell. The use of an identical buffer for both solutions is critical to minimize heats of dilution.

  • Titration: A series of small, precise injections of the vancomycin solution are made into the sample cell containing the ligand solution, while the temperature is kept constant.

  • Data Acquisition: The instrument measures the heat released or absorbed during each injection.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of vancomycin to the ligand. The resulting binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of biomolecular interactions.

Experimental Workflow:

SPR_Workflow Surface Plasmon Resonance (SPR) Workflow cluster_prep Sensor Chip Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Immobilization Immobilization of Ligand (D-Ala-D-Ala or D-Ala-D-Lac) on Sensor Chip Association Injection of Vancomycin (Analyte) over Sensor Surface Immobilization->Association Dissociation Injection of Buffer to Monitor Analyte Dissociation Association->Dissociation followed by Sensorgram Generation of Sensorgram (Response Units vs. Time) Dissociation->Sensorgram generates Kinetics Calculation of Association (ka) and Dissociation (kd) Rate Constants Sensorgram->Kinetics analysis yields Affinity Determination of Kd (kd/ka) Kinetics->Affinity determines

Caption: Workflow for determining binding kinetics and affinity using SPR.

Detailed Methodology:

  • Ligand Immobilization: The D-Ala-D-Ala or D-Ala-D-Lac containing peptide is covalently attached to the surface of a sensor chip.

  • Analyte Injection: A solution of vancomycin (the analyte) at various concentrations is flowed over the sensor chip surface. The binding of vancomycin to the immobilized ligand causes a change in the refractive index, which is detected by the instrument and recorded in real-time as a sensorgram.

  • Dissociation Phase: After the injection of vancomycin, a continuous flow of buffer is passed over the chip to monitor the dissociation of the vancomycin-ligand complex.

  • Data Analysis: The sensorgram data is analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka.

Conclusion

The approximately 1000-fold reduction in binding affinity of vancomycin for D-Ala-D-Lac compared to D-Ala-D-Ala is a critical factor in the mechanism of vancomycin resistance. This dramatic decrease is a direct consequence of the loss of a key hydrogen bond and the introduction of electrostatic repulsion. Understanding the quantitative differences in binding affinity and the underlying molecular interactions is paramount for the development of new generations of antibiotics capable of overcoming this resistance mechanism. The experimental techniques of ITC and SPR provide robust and reliable methods for quantifying these crucial biomolecular interactions, guiding the design of more effective therapeutic agents.

References

Cross-Validation of Enzyme Inhibition Results: A Guide to Utilizing Different Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the robustness and reliability of enzyme inhibition data is paramount. A critical aspect of this validation process is to assess the inhibitor's performance using multiple, distinct substrates. This guide provides a comprehensive comparison of experimental data and detailed methodologies for the cross-validation of enzyme inhibition results, focusing on the non-receptor tyrosine kinase, c-Src.

This guide will delve into the experimental protocols for assessing c-Src inhibition, present comparative data on inhibitor potency against different peptide substrates, and illustrate the relevant signaling pathways and experimental workflows.

Data Presentation: Comparing Inhibitor Potency with Different Substrates

The potency of an enzyme inhibitor, often expressed as the half-maximal inhibitory concentration (IC50), can be influenced by the substrate used in the assay. Therefore, cross-validating with different substrates is a crucial step in characterizing an inhibitor. Below is a table summarizing the kinetic parameters of two different peptide substrates for the p60c-src kinase and the IC50 value of a pseudosubstrate inhibitor derived from one of these sequences.

ParameterSubstrate 1Substrate 2Inhibitor
Sequence YIYGSFKGIYWHHYCIYKYYF
Km (µM) 55Not explicitly stated, but identified as an efficient substrateN/A
IC50 (µM) N/AN/A0.6 (when using YIYGSFK as the substrate)[1]

N/A: Not Applicable

This data highlights the importance of the substrate in defining the inhibitory characteristics of a compound. The inhibitor CIYKYYF was developed as a pseudosubstrate based on a known substrate sequence and its potency was determined using YIYGSFK as the competing substrate.[1] To fully cross-validate, one would ideally determine the IC50 of CIYKYYF using the GIYWHHY substrate as well.

Experimental Protocols

A standardized protocol is essential for obtaining reproducible results. The following is a detailed methodology for an in vitro c-Src kinase inhibition assay, which can be adapted for use with different peptide substrates.

Materials and Reagents:
  • Recombinant human c-Src enzyme

  • Src Assay Buffer

  • Peptide Substrates (e.g., YIYGSFK-NH2 and GIYWHHY-NH2)

  • Test Inhibitor (e.g., CIYKYYF)

  • Ultra-Pure ATP

  • ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

  • 96-well plates

  • Plate reader capable of luminescence detection

Assay Protocol:
  • Reagent Preparation:

    • Prepare the Src Assay Buffer as per the manufacturer's instructions.

    • Reconstitute the peptide substrates in purified water to create stock solutions.

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of ATP in purified water.

    • Prepare the ADP-Glo™ reagent and kinase detection reagent as per the kit protocol.

  • Inhibitor and Enzyme Preparation:

    • Prepare serial dilutions of the test inhibitor in Src Assay Buffer. Also, prepare a solvent control (e.g., DMSO without inhibitor).

    • Dilute the recombinant c-Src enzyme to the desired concentration in Src Assay Buffer.

  • Kinase Reaction:

    • To the wells of a 96-well plate, add the following in order:

      • Src Assay Buffer

      • Test inhibitor dilutions or solvent control

      • Diluted c-Src enzyme

    • Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Prepare a reaction mix containing the peptide substrate and ATP in Src Assay Buffer.

    • Initiate the kinase reaction by adding the reaction mix to all wells.

  • Reaction Incubation and Termination:

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

    • Stop the reaction by adding the ADP-Glo™ Reagent, which will deplete the remaining ATP.

  • Signal Detection:

    • Incubate the plate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for another 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced, which is indicative of kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization

Src Kinase Signaling Pathway

The c-Src kinase is a key node in multiple signaling pathways that regulate cell growth, proliferation, and survival. Understanding these pathways is crucial for contextualizing the effects of Src inhibitors.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Src c-Src RTK->Src Integrins Integrins Integrins->Src GPCR GPCRs GPCR->Src Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K-Akt Pathway Src->PI3K_Akt FAK FAK Pathway Src->FAK STAT3 STAT3 Pathway Src->STAT3 Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival Migration Migration FAK->Migration Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: A diagram of the c-Src signaling pathway.

Experimental Workflow for Cross-Validation

The following workflow outlines the key steps for the cross-validation of enzyme inhibition results using different substrates.

Experimental_Workflow start Start reagent_prep Prepare Reagents: - Enzyme - Inhibitor - Substrate A - Substrate B - Buffers start->reagent_prep assay_A Perform Inhibition Assay with Substrate A reagent_prep->assay_A assay_B Perform Inhibition Assay with Substrate B reagent_prep->assay_B data_analysis_A Calculate IC50 for Substrate A assay_A->data_analysis_A data_analysis_B Calculate IC50 for Substrate B assay_B->data_analysis_B compare Compare IC50 Values data_analysis_A->compare data_analysis_B->compare conclusion Draw Conclusions on Inhibitor Potency and Substrate Dependence compare->conclusion end End conclusion->end

Caption: Workflow for cross-validating enzyme inhibition.

References

Confirming the Specificity of Penicillin-Binding Protein Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies used to confirm the specificity of penicillin-binding protein (PBP) activity. We will delve into the experimental data supporting these methods, offering a clear perspective on their performance and applications in antimicrobial research and drug development.

Penicillin-binding proteins (PBPs) are crucial bacterial enzymes involved in the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall.[1][2] They are the primary targets of β-lactam antibiotics, such as penicillins and cephalosporins.[3] The interaction between a β-lactam antibiotic and a PBP involves the acylation of a serine residue in the PBP active site, leading to the inactivation of the enzyme and subsequent bacterial cell death.[4] Understanding the specific binding affinities of different antibiotics to various PBPs is paramount for developing effective antibacterial therapies and combating the rise of antibiotic resistance.[4][3]

Comparative Analysis of PBP Binding Affinity

The specificity of β-lactam antibiotics for different PBPs can be quantified using various experimental assays. The 50% inhibitory concentration (IC50), which represents the concentration of an antibiotic required to inhibit 50% of PBP activity, is a key metric for comparison. The following tables summarize the IC50 values and PBP occupancy for a range of β-lactam antibiotics against PBPs from different bacterial species.

PBP Binding Affinity (IC50) of β-Lactams in Klebsiella pneumoniae
β-Lactam AntibioticPBP1a/1b (mg/L)PBP2 (mg/L)PBP3 (mg/L)PBP4 (mg/L)PBP5/6 (mg/L)
Carbapenems
Meropenem0.06<0.00750.06<0.00750.5
Cephalosporins
Ceftazidime0.5640.06>256>256
Cefepime0.250.50.061>256
Penicillins
Piperacillin81280.06>256>256
Monobactams
Aztreonam>256>2560.03>256>256
β-Lactamase Inhibitors
Avibactam>1282>128>128>128
Sulbactam>12816>128>128>128
Tazobactam>12816>128>128>128

Data sourced from a study on K. pneumoniae strains ATCC 43816 and ATCC 13883. Binding affinities were determined using isolated membrane fractions and labeling of unbound PBPs with Bocillin FL.[5]

PBP Occupancy by β-Lactams in Whole-Cell Pseudomonas aeruginosa PAO1
β-Lactam AntibioticPBP1a (%)PBP1b (%)PBP2 (%)PBP3 (%)PBP4 (%)PBP5/6 (%)
Carbapenems
Imipenem~70~70~70~70~70~70
MeropenemLowerLowerHighHigh99Lower
DoripenemLowerLowerHighHighHighHigh
Ertapenem8-318-318-31LowHigh8-31
Cephalosporins 20-50LowLow20-50LowLow
Penicillins HighHighLowHighLowLow
Monobactams (Aztreonam) LowLowLowHighLowLow
Penems (Amdinocillin) LowLowHighLowHighLow

Data represents the mean percentage of PBP bound after a 30-minute exposure to 1/2x MIC of each antibiotic.[6]

Experimental Protocols

The determination of PBP binding specificity relies on robust experimental methodologies. The most common techniques involve competitive binding assays using labeled penicillin derivatives.

Competitive PBP Binding Assay using Fluorescent Penicillin (Bocillin FL)

This assay is widely used to determine the binding affinities of unlabeled β-lactam antibiotics for various PBPs.[5][6][7]

Principle: Bacterial membranes containing PBPs are incubated with varying concentrations of a test antibiotic. Subsequently, a fluorescently labeled penicillin, such as Bocillin FL, is added to the mixture. Bocillin FL will bind to any PBPs that have not been occupied by the test antibiotic. The amount of fluorescent signal is inversely proportional to the binding affinity of the test antibiotic.

Detailed Protocol:

  • Membrane Preparation:

    • Bacterial cells are grown to a specific optical density, harvested by centrifugation, and washed.[8]

    • The cells are then lysed using methods like sonication or a French press to release the cell contents.[8]

    • The cell lysate is subjected to differential centrifugation to isolate the membrane fraction, which is rich in PBPs.[8]

  • Competitive Binding Reaction:

    • Aliquots of the isolated membranes are incubated with a range of concentrations of the test β-lactam antibiotic for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 25-37°C).[5][8]

  • Fluorescent Labeling:

    • Bocillin FL is added to the reaction mixtures and incubated for a further period (e.g., 10-30 minutes) to label the unbound PBPs.[6][7]

  • Detection and Quantification:

    • The reaction is stopped, often by adding a sample buffer for electrophoresis.

    • The membrane proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7][8]

    • The fluorescently labeled PBPs in the gel are visualized using a fluorescence scanner.[6][7]

    • The intensity of the fluorescent bands is quantified to determine the concentration of the test antibiotic that inhibits 50% of Bocillin FL binding (the IC50 value).[5]

Experimental_Workflow_Competitive_PBP_Binding_Assay cluster_prep Membrane Preparation cluster_assay Competitive Binding cluster_detection Detection & Analysis bacterial_culture Bacterial Culture cell_lysis Cell Lysis bacterial_culture->cell_lysis centrifugation Centrifugation cell_lysis->centrifugation membrane_pellet Isolated Membranes centrifugation->membrane_pellet incubation1 Incubation 1 membrane_pellet->incubation1 test_antibiotic Test β-Lactam (Varying Concentrations) test_antibiotic->incubation1 bocillin_fl Bocillin FL (Fluorescent Penicillin) incubation2 Incubation 2 bocillin_fl->incubation2 incubation1->incubation2 sds_page SDS-PAGE incubation2->sds_page fluorescence_scan Fluorescence Scan sds_page->fluorescence_scan quantification Quantification (IC50) fluorescence_scan->quantification

Competitive PBP Binding Assay Workflow.

Whole-Cell PBP Occupancy Assay

This assay provides insights into how effectively an antibiotic reaches and binds to its PBP targets in a living bacterial cell, considering factors like outer membrane permeability and efflux pumps.[6]

Principle: Intact bacterial cells are treated with a test antibiotic. After treatment, the cells are lysed, and the remaining unbound PBPs are labeled with a fluorescent penicillin derivative.

Detailed Protocol:

  • Bacterial Treatment:

    • Aliquots of a bacterial culture are exposed to the test antibiotic at a specific concentration (e.g., a fraction of the minimum inhibitory concentration, MIC) for a defined period.[6]

  • Labeling of Unbound PBPs:

    • After incubation with the test antibiotic, the cells are harvested and washed to remove the excess antibiotic.

    • The cells are then incubated with Bocillin FL to label the PBPs that were not bound by the test antibiotic.[6]

  • Cell Lysis and Detection:

    • The cells are lysed, and the membrane proteins are separated by SDS-PAGE.

    • The fluorescently labeled PBPs are visualized and quantified as described in the competitive binding assay. The reduction in fluorescence compared to an untreated control indicates the percentage of PBP occupancy by the test antibiotic.[6]

Mechanism of PBP Inhibition by β-Lactam Antibiotics

The fundamental mechanism of action for β-lactam antibiotics is the irreversible inhibition of PBP transpeptidase activity. This process disrupts the cross-linking of the peptidoglycan layer, which is essential for maintaining the structural integrity of the bacterial cell wall.[4][3]

PBP_Inhibition_Pathway cluster_synthesis Peptidoglycan Synthesis cluster_crosslinking Cross-linking (Normal) cluster_inhibition Inhibition by β-Lactam udp_murac UDP-MurNAc- pentapeptide lipid_ii Lipid II udp_murac->lipid_ii transglycosylation Transglycosylation lipid_ii->transglycosylation nascent_pg Nascent Peptidoglycan transglycosylation->nascent_pg pbp Active PBP (Transpeptidase) nascent_pg->pbp D-Ala-D-Ala Substrate cross_linked_pg Cross-linked Peptidoglycan pbp->cross_linked_pg inactive_pbp Inactive PBP (Acylated) pbp->inactive_pbp stable_wall Stable Cell Wall cross_linked_pg->stable_wall beta_lactam β-Lactam Antibiotic beta_lactam->inactive_pbp no_cross_linking No Cross-linking inactive_pbp->no_cross_linking cell_lysis Cell Lysis no_cross_linking->cell_lysis

Mechanism of PBP inhibition by β-lactams.

Alternative and Complementary Approaches

While competitive binding assays with labeled penicillins are the gold standard, other methods offer complementary information about PBP activity and inhibition.

  • β-Lactone Probes: These are chemical tools that can selectively target and visualize the catalytic activity of individual PBPs.[1] They offer a way to study the specific roles of different PBP family members in cell wall synthesis.[1]

  • Non-β-Lactam Inhibitors: The discovery and characterization of non-β-lactam inhibitors of PBPs represent a promising avenue for overcoming β-lactam resistance.[9] Assays to screen for and validate these compounds are crucial in this area of research.[9]

  • Thermofluor Assay: This technique can be used to investigate the thermal stability of PBPs upon acylation by β-lactams, providing insights into the interactions between the protein and the antibiotic.[10]

Conclusion

Confirming the specificity of penicillin-binding protein activity is a cornerstone of antibacterial drug discovery and development. The competitive binding assay using fluorescently labeled penicillin remains a robust and widely used method for quantifying the binding affinities of various antibiotics to different PBPs. Complementing this with whole-cell occupancy assays provides a more holistic view of antibiotic efficacy in a physiological context. The continued development of novel probes and the exploration of non-β-lactam inhibitors are critical for advancing our ability to combat bacterial infections and the growing threat of antibiotic resistance.

References

A Comparative Analysis of Carboxypeptidase Activity in Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of carboxypeptidase activity across different bacterial strains, supported by experimental data. Carboxypeptidases are crucial enzymes involved in various bacterial processes, including cell wall metabolism, protein maturation, and potentially virulence, making them attractive targets for novel antimicrobial therapies. Understanding the variations in their activity among different bacteria is essential for the development of targeted inhibitors.

Quantitative Analysis of Carboxypeptidase Activity

Carboxypeptidase activity varies significantly among different bacterial species. The following table summarizes the observed activities in selected strains based on the hydrolysis of specific substrates. It is important to note that direct comparison of quantitative values across different studies can be challenging due to variations in experimental conditions, substrates, and analytical methods. The data presented here is based on the production of benzoic acid from N-benzoyl-glycine or N-benzoyl-L-glutamic acid, as measured by gas chromatography-mass spectrometry (GC-MS).[1]

Bacterial StrainSubstrateProduct Concentration (µg/mL) after 24h[1]Notes
Acinetobacter baumannii (ATCC 19606)N-benzoyl-glycine110.2High level of activity detected.[1]
Morganella morganii (WILD)N-benzoyl-glycine7.08Moderate level of activity detected.[1]
Streptococcus agalactiae (NCTC 8181)N-benzoyl-glycinePositive reactionUsed as a positive control, but showed weaker activity than A. baumannii.[1]
Pseudomonas fluorescens (NCTC 10688)N-benzoyl-L-glutamic acid7.03Activity was also observed to increase at 48 hours (20.0 µg/mL).[1]
Pseudomonas aeruginosa (NCTC 10662)N-benzoyl-L-glutamic acidNo discernible activityUsed as a negative control.[1]
Escherichia coli (NCTC 10418)N-benzoyl-glycineNo discernible activityUsed as a negative control.[1]

Experimental Protocols

Accurate measurement of carboxypeptidase activity is fundamental to comparative studies. Below are detailed methodologies for two common assays.

Gas Chromatography-Mass Spectrometry (GC-MS) Assay

This method offers high specificity for the detection of carboxypeptidase activity by quantifying the enzymatic hydrolysis product.[1]

a. Bacterial Culture and Sample Preparation:

  • Sub-culture bacteria on Columbia blood agar supplemented with 5% defibrinated horse blood for 24 hours prior to the experiment.[1]

  • Prepare a 0.5 McFarland suspension of the bacterial culture.[1]

  • Prepare a 20,000 µg/mL stock solution of the carboxypeptidase substrate (e.g., N-benzoyl-glycine) in deionized water, adjusting the pH to 7.0–7.4 with 2 M sodium hydroxide. Sterilize by autoclaving.[1]

  • Add 2 mL of the bacterial suspension to 2 mL of the sterile substrate solution.[1]

  • Incubate the samples for 24 to 48 hours.[1]

  • Centrifuge the samples at 5000 x g for 10 minutes to pellet the bacteria.[1]

  • Transfer 2 mL of the supernatant to a new tube, acidify with dilute HCl, and extract with 2 mL of diethyl ether.[1]

  • Centrifuge again at 5000 x g for 10 minutes.[1]

  • The ether layer containing the benzoic acid product is then derivatized for GC-MS analysis.[1]

b. GC-MS Analysis:

  • Derivatize the extracted benzoic acid to its trimethylsilyl ester.[1]

  • Analyze the derivatized sample using a gas chromatograph coupled with a mass spectrometer to quantify the amount of trimethylsilyl benzoate.[1]

Spectrophotometric Assay

This method provides a continuous measurement of enzyme activity and is suitable for determining kinetic parameters. One unit of carboxypeptidase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at a specific pH and temperature.

a. Reagents:

  • Buffer: 25 mM Tris-HCl with 100 mM Sodium Chloride, pH 7.5 at 25°C.

  • Substrate Solution: 1.0 mM hippuryl-L-phenylalanine in buffer.

  • Enzyme Solution: A freshly prepared solution of carboxypeptidase A containing 4-8 units/mL in enzyme diluent (58.4 mg/mL Sodium Chloride in purified water).

b. Procedure:

  • Pipette 2.9 mL of the Substrate Solution into a cuvette and equilibrate to 25°C in a spectrophotometer.

  • Add 0.1 mL of the Enzyme Solution to the cuvette and immediately mix by inversion.

  • Record the increase in absorbance at 254 nm for approximately 5 minutes.

  • Determine the rate of change in absorbance per minute (ΔA254nm/minute) from the initial linear portion of the curve.

c. Calculation of Specific Activity: Units/ml enzyme = (ΔA254nm/min Test - ΔA254nm/min Blank) x 3 x df / (0.36 x 0.1)

  • 3 = Total volume (in milliliters) of assay

  • df = Dilution factor

  • 0.36 = Millimolar extinction coefficient of hippuric acid at 254 nm

  • 0.1 = Volume (in milliliters) of enzyme used

Units/mg protein = (units/ml enzyme) / (mg protein/ml enzyme)

Signaling Pathways and Regulation

The activity of carboxypeptidases in bacteria is tightly regulated, often as part of broader cellular processes like cell wall synthesis and remodeling.

In many Gram-positive bacteria, two-component systems (TCSs) play a crucial role in sensing environmental stimuli and regulating gene expression. In Streptococcus agalactiae, the LytSR two-component regulatory system is known to be important for virulence and colonization.[2][3][4][5] While its direct targets in S. agalactiae are still being fully elucidated, in other streptococci, LytSR is known to control the expression of cell wall hydrolases, which include carboxypeptidases.[2]

The regulation of carboxypeptidase in Gram-negative bacteria is also linked to cell wall metabolism. In Acinetobacter baumannii, a novel L,D-carboxypeptidase, ElsL, is critical for cell wall recycling and intrinsic resistance to certain antibiotics.[6][7] The regulation of elsL expression and ElsL activity is an area of active research. For Pseudomonas fluorescens, the promoter region of the gene for carboxypeptidase G2 has been identified, which is a key step in understanding its transcriptional regulation.[8]

The following diagram illustrates a generalized workflow for the comparative analysis of carboxypeptidase activity.

experimental_workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis strain1 Bacterial Strain 1 culture Culturing strain1->culture strain2 Bacterial Strain 2 strain2->culture strain3 Bacterial Strain 3 strain3->culture harvest Cell Harvesting culture->harvest lysis Cell Lysis / Supernatant Collection harvest->lysis incubation Incubation with Substrate lysis->incubation measurement Activity Measurement (e.g., GC-MS, Spectrophotometry) incubation->measurement quantification Quantification of Product / Activity measurement->quantification comparison Comparative Analysis quantification->comparison

Caption: Experimental workflow for comparative analysis of carboxypeptidase activity.

The following diagram illustrates a simplified model of a two-component signaling system that can regulate the expression of cell wall hydrolases like carboxypeptidases.

two_component_system cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HK Sensor Histidine Kinase (HK) HK->HK RR Response Regulator (RR) HK->RR 3. Phosphotransfer DNA DNA RR->DNA 4. Binds Promoter Gene Carboxypeptidase Gene DNA->Gene 5. Transcription Regulation Stimulus Environmental Stimulus Stimulus->HK 1. Signal Perception

Caption: A model two-component system regulating carboxypeptidase gene expression.

References

benchmarking a new DD-carboxypeptidase inhibitor against known compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking a new DD-carboxypeptidase inhibitor against established compounds. It includes a comparative analysis of known inhibitors, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to DD-Carboxypeptidases

DD-carboxypeptidases are bacterial enzymes crucial for the final steps of peptidoglycan (PG) biosynthesis and remodeling.[1][2] Peptidoglycan, a vital component of the bacterial cell wall, provides structural integrity and protection. These enzymes, also known as penicillin-binding proteins (PBPs), function by cleaving the terminal D-alanine residue from the pentapeptide side chains of peptidoglycan precursors.[3] This action modulates the degree of cross-linking within the peptidoglycan mesh, influencing cell shape, division, and survival.[3][4] Due to their essential role, DD-carboxypeptidases are well-established targets for antibacterial agents, most notably β-lactam antibiotics.[5][6]

The inhibition of DD-carboxypeptidases disrupts cell wall maintenance, leading to bacterial cell lysis and death. The mechanism of action for many inhibitors, such as penicillins, involves the formation of a stable, inactive acyl-enzyme complex with the active site serine of the enzyme.[5]

Comparative Analysis of Known DD-Carboxypeptidase Inhibitors

A critical step in evaluating a novel inhibitor is to compare its potency against a panel of known compounds. The following table summarizes the inhibitory activities (Ki or IC50) of selected β-lactam antibiotics and peptide-based inhibitors against various DD-carboxypeptidases.

Inhibitor ClassCompoundTarget EnzymeKi (μM)IC50 (μM)Reference
β-Lactams Penicillin GStreptomyces R61 DD-Carboxypeptidase0.3-[7]
Cephalosporin CStreptomyces R61 DD-Carboxypeptidase1.2-[7]
AmpicillinEscherichia coli PBP5--[8]
CefotaximeEscherichia coli PBP5--[8]
Peptide Analogs Ac-L-Lys-D-Ala-D-LacStreptomyces albus G DD-Carboxypeptidase--[9]
Di-Ac-L-Lys-D-Ala-D-AlaStreptomyces R61 DD-Carboxypeptidase--[8]
Other Dithiazoline (DTZ)Escherichia coli L,D-Carboxypeptidase A-3[10]

Experimental Protocols

Accurate and reproducible experimental design is paramount for benchmarking a new inhibitor. Below are detailed protocols for essential assays.

DD-Carboxypeptidase Inhibition Assay (HPLC-Based)

This method quantifies the enzymatic activity by measuring the release of D-alanine from a synthetic peptide substrate.

Materials:

  • Purified DD-carboxypeptidase

  • Substrate: Nα,Nε-Diacetyl-L-lysyl-D-alanyl-D-alanine (Ac₂-L-Lys-D-Ala-D-Ala)

  • Inhibitor compound (novel and known standards)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂

  • Quenching Solution: 10% Trichloroacetic acid (TCA)

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Derivatizing agent (e.g., o-phthalaldehyde/N-acetyl-L-cysteine) for fluorescent detection of D-alanine

Procedure:

  • Prepare a stock solution of the substrate in the reaction buffer.

  • Prepare serial dilutions of the new inhibitor and known inhibitors in the reaction buffer.

  • In a microcentrifuge tube, combine the reaction buffer, inhibitor solution (or vehicle control), and purified enzyme. Pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate to the enzyme-inhibitor mixture. The final reaction volume should be 50-100 μL.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of quenching solution (10% TCA).

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the supernatant to a new tube for derivatization of the released D-alanine, following the derivatizing agent manufacturer's protocol.

  • Analyze the samples by HPLC. Separate the derivatized D-alanine from the substrate and other reaction components using a suitable gradient of mobile phases A and B.

  • Quantify the amount of D-alanine released by integrating the peak area and comparing it to a standard curve of known D-alanine concentrations.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Determination of Kinetic Parameters (kinact/KI)

For irreversible or slowly reversible inhibitors, determining the second-order rate constant (kinact/KI) provides a more accurate measure of inhibitory potency. This can be achieved using a continuous spectrophotometric assay.

Materials:

  • Purified DD-carboxypeptidase

  • Chromogenic substrate (e.g., N-benzoyl-glycyl-L-phenylalanine)

  • Inhibitor compound

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂

  • Spectrophotometer capable of continuous monitoring

Procedure:

  • Prepare a stock solution of the chromogenic substrate in the reaction buffer.

  • Prepare serial dilutions of the inhibitor in the reaction buffer.

  • In a quartz cuvette, combine the reaction buffer and the substrate.

  • Add the purified enzyme to the cuvette and monitor the baseline absorbance at the appropriate wavelength (e.g., 254 nm for hippuryl-L-phenylalanine).[11]

  • Initiate the reaction by adding the inhibitor to the cuvette and immediately start continuous monitoring of the absorbance change over time.

  • The observed rate of inactivation (kobs) at each inhibitor concentration can be determined by fitting the progress curves to a first-order decay equation.

  • Plot the kobs values against the inhibitor concentrations. The resulting data should fit a hyperbolic curve.

  • The kinact and KI values can be determined by non-linear regression of the plot of kobs versus inhibitor concentration. The ratio kinact/KI represents the efficiency of the inhibitor.

Visualizations

Peptidoglycan Biosynthesis Pathway

The following diagram illustrates the key stages of peptidoglycan synthesis, highlighting the role of DD-carboxypeptidase.

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_L_Ala UDP-MurNAc-L-Ala UDP_MurNAc->UDP_MurNAc_L_Ala MurC UDP_MurNAc_L_Ala_D_Glu UDP-MurNAc-L-Ala-D-Glu UDP_MurNAc_L_Ala->UDP_MurNAc_L_Ala_D_Glu MurD UDP_MurNAc_L_Ala_D_Glu_mDAP UDP-MurNAc-L-Ala-D-Glu-mDAP UDP_MurNAc_L_Ala_D_Glu->UDP_MurNAc_L_Ala_D_Glu_mDAP MurE Park_Nucleotide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc_L_Ala_D_Glu_mDAP->Park_Nucleotide MurF Lipid_I Lipid I Park_Nucleotide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase Lipid_II_out Lipid II Flippase->Lipid_II_out Glycan_Chain Nascent Peptidoglycan Chain Lipid_II_out->Glycan_Chain Transglycosylase (PBP) Crosslinked_PG Cross-linked Peptidoglycan Glycan_Chain->Crosslinked_PG Transpeptidase (PBP) DD_Carboxypeptidase DD-Carboxypeptidase (PBP) Glycan_Chain->DD_Carboxypeptidase Tetrapeptide Tetrapeptide Precursor DD_Carboxypeptidase->Tetrapeptide Hydrolysis

Caption: Peptidoglycan biosynthesis pathway from cytoplasmic precursors to the cross-linked cell wall.

Experimental Workflow for Inhibitor Benchmarking

This diagram outlines the logical steps for comparing a novel inhibitor to known compounds.

Inhibitor_Benchmarking_Workflow Start Start: Novel Inhibitor Purify_Enzyme Purify DD-Carboxypeptidase Target Enzyme Start->Purify_Enzyme Primary_Screen Primary Screening: Determine IC50 Purify_Enzyme->Primary_Screen Compare_IC50 Compare IC50 Values Primary_Screen->Compare_IC50 Select_Known_Inhibitors Select Known Reference Inhibitors Select_Known_Inhibitors->Compare_IC50 Compare_Kinetics Compare Kinetic Parameters Select_Known_Inhibitors->Compare_Kinetics Compare_MIC Compare MIC Values Select_Known_Inhibitors->Compare_MIC Kinetic_Analysis Kinetic Analysis: Determine kinact/KI or Ki Compare_IC50->Kinetic_Analysis Novel Inhibitor Shows Comparable or Better Potency Kinetic_Analysis->Compare_Kinetics Cell_Based_Assay Cell-Based Assays: MIC Determination Compare_Kinetics->Cell_Based_Assay Cell_Based_Assay->Compare_MIC Conclusion Conclusion: Potency & Selectivity Profile Compare_MIC->Conclusion

Caption: Workflow for the systematic benchmarking of a new DD-carboxypeptidase inhibitor.

Inhibitor-Enzyme Interaction Logic

This diagram illustrates the general mechanism of DD-carboxypeptidase inhibition by a competitive inhibitor.

Inhibition_Mechanism E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (Binding) EI Enzyme-Inhibitor Complex (EI) E->EI + I (Binding) S Substrate (S) (D-Ala-D-Ala terminus) I Inhibitor (I) ES->E (Dissociation) P Products (P) (Tetrapeptide + D-Ala) ES->P (Catalysis) EI->E (Dissociation) No_Reaction No Reaction EI->No_Reaction

Caption: Competitive inhibition of DD-carboxypeptidase.

References

A Researcher's Guide to Validating Kinetic Parameters Across Different Assay Formats

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination and comparison of kinetic parameters are paramount for advancing scientific understanding and making critical decisions in drug discovery pipelines. However, with a multitude of assay formats available, each with its own inherent principles and potential for variability, ensuring the cross-platform validity of kinetic data presents a significant challenge. This guide provides an objective comparison of common assay formats, outlines best practices for experimental design and data interpretation, and offers detailed protocols to support the validation of kinetic parameters.

The reliability of kinetic data underpins our understanding of biological processes and the efficacy of therapeutic interventions.[1] Whether determining enzyme efficiency, inhibitor potency, or biomolecular interactions, the choice of assay format can significantly influence the resulting kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), association rate (k_on), dissociation rate (k_off), dissociation constant (K_D), and the half-maximal inhibitory concentration (IC50).[2][3] Discrepancies in these values between different assay formats can arise from variations in experimental conditions, reagent properties, and the fundamental principles of the detection technology.[4][5] Therefore, a rigorous approach to validating and comparing kinetic data across platforms is essential for robust and reproducible research.

Comparing Kinetic Parameters: A Tabular Overview

When evaluating data from different assay formats, it is crucial to present the quantitative findings in a clear and structured manner. The following tables provide a framework for comparing key kinetic parameters obtained from common assay methodologies.

Table 1: Comparison of Enzyme Kinetic Parameters (Km and Vmax)

Assay FormatPrincipleKm (μM)Vmax (U/mg)Key Considerations
Spectrophotometry Measures the change in absorbance of a substrate or product over time.[6]ValueValueSubstrate and product must have distinct absorbance spectra. Potential for interference from colored compounds.
Fluorometry Detects the change in fluorescence of a substrate or product.ValueValueHigher sensitivity than spectrophotometry. Susceptible to quenching and photobleaching.
Luminometry Measures light produced from a chemical reaction.ValueValueExtremely high sensitivity. Requires specific enzyme-substrate systems that generate luminescence.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a substrate to an enzyme.[7]ValueValueProvides a complete thermodynamic profile.[8] Requires higher concentrations of enzyme and substrate.

Table 2: Comparison of Biomolecular Interaction Parameters (k_on, k_off, and K_D)

Assay FormatPrinciplek_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)Key Considerations
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface upon binding.[8]ValueValueValueReal-time, label-free analysis of association and dissociation.[9] Immobilization of one binding partner may affect its activity.[8]
Biolayer Interferometry (BLI) Measures the interference pattern of white light reflected from a biosensor tip.[10]ValueValueValueHigh-throughput and less prone to clogging than SPR. Sensitivity can be lower than SPR.
Microscale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which changes upon binding.ValueValueValueLow sample consumption and immobilization-free. Requires a fluorescently labeled partner.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[7]N/AN/AValueDirect measurement of binding affinity in solution without labeling.[9] Does not provide kinetic rate constants.[8]

Table 3: Comparison of Inhibitor Potency (IC50)

Assay FormatPrincipleIC50 (nM)Key Considerations
Enzyme Activity Assays (e.g., Spectrophotometry, Fluorometry) Measures the reduction in enzyme activity in the presence of an inhibitor.[2]ValueIC50 values are dependent on substrate concentration.[3]
Cell-Based Assays Measures the functional consequence of target inhibition in a cellular context.ValueReflects compound potency in a more physiologically relevant environment but can be influenced by cell permeability and off-target effects.
Binding Assays (e.g., SPR, ITC) Directly measures the binding of an inhibitor to its target.ValueProvides a direct measure of binding affinity (K_D or K_i) which can be related to IC50.

Experimental Protocols for Validation

To ensure the comparability of kinetic data, it is imperative to follow well-defined and consistent experimental protocols. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Enzyme Kinetic Parameters (Km and Vmax) using a Spectrophotometric Assay
  • Reagent Preparation : Prepare a stock solution of the enzyme in a suitable buffer that maintains its stability and activity. Prepare a range of substrate concentrations bracketing the expected Km value (e.g., 0.1x to 10x Km).[2]

  • Assay Setup : In a microplate, add the enzyme solution to each well.

  • Reaction Initiation : Initiate the reaction by adding the different concentrations of the substrate to the wells.

  • Data Acquisition : Immediately place the microplate in a spectrophotometer pre-set to the optimal temperature and wavelength for detecting the product formation or substrate depletion. Measure the absorbance at regular time intervals to obtain the initial reaction velocity (V₀).[6]

  • Data Analysis : Plot the initial velocities against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression to determine the Km and Vmax values.[4]

Protocol 2: Determination of Biomolecular Interaction Parameters (k_on, k_off, K_D) using Surface Plasmon Resonance (SPR)
  • Ligand Immobilization : Covalently immobilize one of the binding partners (the ligand) onto the sensor chip surface. The immobilization level should be optimized to avoid mass transport limitations.

  • Analyte Preparation : Prepare a series of concentrations of the other binding partner (the analyte) in a suitable running buffer. Include a zero-concentration sample (buffer only) for double referencing.

  • Binding Measurement : Inject the analyte solutions sequentially over the sensor surface, starting with the lowest concentration. Each injection cycle consists of an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).

  • Data Analysis : The sensorgram data (response units vs. time) is corrected for bulk refractive index changes and non-specific binding by subtracting the reference channel and buffer-only injection data. The corrected sensorgrams are then globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (k_on), dissociation rate (k_off), and the dissociation constant (K_D).[7]

Visualizing Workflows and Concepts

Diagrams are powerful tools for illustrating complex experimental workflows and the logical relationships between different concepts in kinetic parameter validation.

G cluster_0 Assay Selection and Development cluster_1 Data Acquisition cluster_2 Data Analysis and Comparison cluster_3 Validation and Interpretation A Define Target and Kinetic Parameters of Interest B Select Appropriate Assay Formats (e.g., SPR, ITC, Enzyme Assay) A->B C Develop and Optimize Individual Assays B->C D Perform Experiments Using Standardized Protocols C->D E Collect Raw Data (e.g., Sensorgrams, Absorbance Curves) D->E F Process and Analyze Data for Each Assay Format E->F G Tabulate and Compare Key Kinetic Parameters F->G H Statistical Analysis of Differences G->H I Assess Consistency and Discrepancies H->I J Investigate Sources of Variability I->J K Conclude on the Validity of Kinetic Parameters J->K

Caption: Workflow for the validation of kinetic parameters across different assay formats.

G cluster_0 Enzyme Kinetics cluster_1 Biomolecular Interactions cluster_2 Inhibitor Potency Kinetic Parameters Kinetic Parameters Km Km Kinetic Parameters->Km Vmax Vmax Kinetic Parameters->Vmax k_on k_on Kinetic Parameters->k_on k_off k_off Kinetic Parameters->k_off K_D K_D Kinetic Parameters->K_D IC50 IC50 Kinetic Parameters->IC50

Caption: Key kinetic parameters determined in drug discovery and research.

G Assay_Format_1 Assay Format 1 (e.g., SPR) Data_1 Kinetic Data 1 (k_on, k_off, K_D) Assay_Format_1->Data_1 Assay_Format_2 Assay Format 2 (e.g., ITC) Data_2 Kinetic Data 2 (K_D) Assay_Format_2->Data_2 Comparison Comparative Analysis Data_1->Comparison Data_2->Comparison Validation Validated Kinetic Profile Comparison->Validation

Caption: Logical relationship for cross-validation of kinetic parameters.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for Acetyl-Lys-D-Ala-D-Ala

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Acetyl-Lys-D-Ala-D-Ala in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and maintain the integrity of their work.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is critical for safe handling and storage.

PropertyValue
Chemical Name This compound
CAS Number 28845-97-8
Molecular Formula C₁₄H₂₆N₄O₅
Molecular Weight 330.38 g/mol
Appearance Powder
Solubility Water: 10 mg/mL, clear, colorless[1]
Storage Temperature -20°C[1][2]
Storage Class Code 11 - Combustible Solids[1]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety. The following PPE should be worn at all times in the laboratory.

  • Eye Protection : Chemical safety goggles or safety glasses that meet the ANSI Z.87.1 1989 standard are required to protect against splashes. A face shield should be worn over safety glasses if there is a significant risk of splashing.[3]

  • Hand Protection : Chemical-resistant gloves, such as disposable nitrile gloves, should be worn to prevent skin contact. Gloves should be inspected before each use and changed immediately if contaminated.

  • Body Protection : A lab coat should be worn and kept buttoned to protect the skin and clothing.[4][5] For handling larger quantities or when there is a risk of significant contamination, chemical-resistant clothing may be necessary.[3]

  • Footwear : Closed-toe and closed-heel shoes that cover the entire foot are required to protect against spills.[4]

  • Respiratory Protection : Under normal conditions with adequate ventilation, respiratory protection is not typically required.[6][7] However, if there is a risk of generating dust, a respirator may be necessary to avoid inhalation.[2][4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound and to prevent contamination.

  • Preparation : Before handling the peptide, ensure that the work area is clean and uncluttered. All necessary equipment, including PPE, should be readily available.

  • Weighing and Reconstitution :

    • Handle the solid peptide in a designated area, preferably in a fume hood or a location with good ventilation to minimize inhalation of any dust.[6][7]

    • Use a properly calibrated balance for weighing.

    • When reconstituting, slowly add the solvent (e.g., water) to the peptide to avoid splashing.

  • Storage : Store the peptide in a tightly sealed, clearly labeled container in a cool, dry place, specifically at -20°C as recommended.[1][2][8] Avoid exposure to heat, light, and moisture.[5]

  • Accidental Release Measures :

    • In case of a spill, sweep up the solid material, place it in a sealed bag, and hold it for waste disposal.[2] Avoid raising dust.[2][6][7]

    • Ensure the area is well-ventilated.

    • For skin contact, wash the affected area with plenty of water.[2]

    • In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[6]

Disposal Plan

Proper disposal of unused this compound and its containers is essential to prevent environmental contamination and adhere to regulations.

  • Waste Characterization : While this compound is not classified as hazardous, it should be treated as chemical waste.[2][7]

  • Solid Waste : Unused or expired peptide should be collected in a designated, labeled, and sealed container for chemical waste.[2][8]

  • Liquid Waste : Solutions of the peptide should be collected in a separate, clearly labeled container for aqueous chemical waste. Do not pour down the drain unless permitted by institutional and local regulations.[8][9]

  • Container Disposal : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste.[9] After rinsing, remove or deface the label and dispose of the container according to institutional guidelines, which may allow for disposal in regular trash.[9]

  • Regulatory Compliance : Always follow your institution's specific guidelines and local, state, and federal regulations for chemical waste disposal.[2][5][8]

Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Don PPE B Prepare Work Area A->B C Weigh Solid Peptide B->C Proceed to Handling D Reconstitute in Solvent C->D E Use in Experiment D->E F Store at -20°C in Sealed Container E->F Unused Portion G Collect Solid/Liquid Waste E->G Waste Generated I Dispose via Institutional Protocol G->I H Rinse Empty Containers H->I

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.